molecular formula C10H22N2O4 B14167014 Amyl nitrates

Amyl nitrates

Cat. No.: B14167014
M. Wt: 234.29 g/mol
InChI Key: XNCKCDBPEMSUFA-UHFFFAOYSA-N
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Description

Amyl nitrates is a useful research compound. Its molecular formula is C10H22N2O4 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

2-methylbutyl nitrite;3-methylbutyl nitrite

InChI

InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3

InChI Key

XNCKCDBPEMSUFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CON=O.CC(C)CCON=O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Amyl Nitrite Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of amyl nitrite (B80452) as a potent vasodilator. It details the signaling pathways, presents quantitative physiological data, and provides key experimental protocols relevant to the study of its effects.

Introduction: A Rapid-Acting Vasodilator

Amyl nitrite (C₅H₁₁NO₂) is a fast-acting vasodilator that has been used for conditions like angina pectoris.[1] Its primary effect, the relaxation of vascular smooth muscle, is initiated by its conversion to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] This guide explores the molecular cascade triggered by amyl nitrite, from its initial metabolic activation to the downstream effects on vascular tone.

The Nitric Oxide-cGMP Signaling Pathway

The vasodilatory action of amyl nitrite is primarily mediated by the nitric oxide (NO) signaling pathway, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[1]

Bioactivation of Amyl Nitrite

Upon administration, typically via inhalation for rapid absorption, amyl nitrite is metabolized to release NO.[1] This conversion is an enzymatic process that occurs within the vascular smooth muscle. Studies suggest that the primary NO-generating activity for organic nitrites is associated with cytosolic enzymes.[2] This metabolic pathway is distinct from that of organic nitrates, such as nitroglycerin, which are metabolized by a plasma membrane-associated enzyme.[2]

Activation of Soluble Guanylyl Cyclase (sGC)

The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC).[1] This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[1]

cGMP-Dependent Protein Kinase G (PKG) Activation

The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[1] PKG is a key effector in this pathway, phosphorylating several downstream targets that collectively lead to vasodilation.

Reduction of Intracellular Calcium and Smooth Muscle Relaxation

Activated PKG leads to the relaxation of vascular smooth muscle through multiple mechanisms:

  • Inhibition of Calcium Influx : PKG can phosphorylate and inhibit L-type Ca²⁺ channels, reducing the influx of extracellular calcium.

  • Enhanced Calcium Sequestration : It promotes the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, which in turn activates the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1]

  • Potassium Channel Activation : PKG can also activate calcium-activated potassium channels (BKCa). The opening of these channels leads to hyperpolarization of the cell membrane, which further reduces calcium influx through voltage-gated calcium channels.

The net effect of these actions is a decrease in the concentration of free intracellular calcium, leading to the dephosphorylation of myosin light chains and the relaxation of the vascular smooth muscle, resulting in vasodilation.[1]

Quantitative Hemodynamic Effects

The administration of amyl nitrite induces rapid and significant changes in various hemodynamic parameters. The following tables summarize quantitative data from studies on its effects.

ParameterBaseline (mean ± SD/SEM)Peak Effect after Amyl Nitrite (mean ± SD/SEM)Percentage ChangeReference
Heart Rate (beats/min) 68 ± 3108 ± 4↑ 59%[3]
65 ± 272 ± 3↑ 11%[3]
Not specifiedNot specified↑ 27% ± 4%[4]
Systolic Blood Pressure (mmHg) 119 ± 399 ± 4↓ 17%[3]
111 ± 3102 ± 5↓ 8%[3]
Diastolic Blood Pressure (mmHg) 69 ± 247 ± 3↓ 32%[3]
67 ± 270 ± 2↑ 4%[3]
Mean Arterial Pressure (mmHg) Not specifiedNot specifiedNo significant change[4]
Cardiac Index (L/min/m²) Not specifiedNot specified↑ 13% ± 3%[4]
Cardiac Output (L/min) 6.9 ± 0.311.0 ± 0.9↑ 59%[3]
Left Ventricular End-Diastolic Volume (ml) 131 ± 8107 ± 7↓ 18%[3]
Left Ventricular End-Systolic Volume (ml) 30 ± 213 ± 1↓ 57%[3]
Augmentation Index (%) Not specified-9 ± 2%[4]

Note: Variations in baseline values and percentage changes can be attributed to differences in study populations, dosages, and measurement techniques.

Experimental Protocols

Assessment of Vasodilation using Wire Myography

This in vitro technique measures the isometric tension of isolated blood vessel segments to assess their contractile and relaxant properties in response to pharmacological agents.

Methodology:

  • Tissue Preparation : A blood vessel, such as the thoracic aorta or mesenteric artery, is carefully dissected from a laboratory animal (e.g., rat, mouse). The vessel is cleaned of adherent connective tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4][5]

  • Mounting : The vessel is cut into small rings (approximately 2 mm in length). Two fine wires are guided through the lumen of the ring, which is then mounted in a chamber of a wire myograph system filled with PSS maintained at 37°C and bubbled with 95% O₂/5% CO₂.[5]

  • Equilibration and Normalization : The mounted vessel ring is allowed to equilibrate under a baseline tension. A normalization procedure is performed to determine the optimal resting tension for inducing a reproducible contractile response.[5]

  • Induction of Contraction : The vessel is pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable contractile tone.[6]

  • Amyl Nitrite Administration : A cumulative concentration-response curve is generated by adding increasing concentrations of amyl nitrite to the chamber.

  • Data Acquisition and Analysis : The changes in isometric tension are recorded. The relaxation response is typically expressed as a percentage reversal of the pre-constriction.[6]

Measurement of cGMP Levels using ELISA

This protocol describes the quantification of cGMP in vascular tissue or cultured vascular smooth muscle cells following treatment with amyl nitrite.

Methodology:

  • Sample Preparation : Vascular tissue or cultured cells are treated with amyl nitrite for a specified duration. The reaction is stopped, and the cells or tissue are lysed. To prevent cGMP degradation, a phosphodiesterase inhibitor like IBMX is often included.

  • Homogenization and Extraction : For tissue samples, homogenization is performed in an appropriate buffer. An extraction step, often using trichloroacetic acid (TCA) or ethanol, is carried out to precipitate proteins and extract small molecules, including cGMP.[7]

  • Competitive ELISA : A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The principle involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate.[8]

  • Detection : After incubation and washing steps, a substrate is added that is converted by the enzyme-labeled cGMP into a colored product. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.

  • Quantification : The absorbance is read using a microplate reader. A standard curve is generated using known concentrations of cGMP, and the cGMP concentration in the samples is determined by interpolation from this curve. The results are typically normalized to the protein content of the sample.[8]

Assessment of Protein Kinase G (PKG) Activity

PKG activity can be assessed by measuring the phosphorylation of its specific substrates.

Methodology:

  • Sample Preparation : Vascular smooth muscle cells or tissue are treated with amyl nitrite or a direct cGMP analog.

  • Western Blot Analysis : Cell or tissue lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection : The membrane is probed with a primary antibody specific for the phosphorylated form of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[9]

  • Quantification : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The band intensity is quantified and can be normalized to the total amount of the substrate protein.

  • In Vitro Kinase Assay (Radiometric) : Alternatively, PKG can be immunoprecipitated from the cell lysates. The immunoprecipitated kinase is then incubated with a specific peptide substrate and [γ-³²P]ATP. The incorporation of the radiolabel into the substrate is measured to determine kinase activity.[10]

Visualizations

Signaling Pathway of Amyl Nitrite-Induced Vasodilation

AmylNitrite_Vasodilation cluster_extracellular Extracellular Space / Bloodstream cluster_cell Vascular Smooth Muscle Cell AmylNitrite Amyl Nitrite AmylNitrite_in Amyl Nitrite AmylNitrite->AmylNitrite_in Inhalation & Absorption NO Nitric Oxide (NO) AmylNitrite_in->NO Enzymatic Conversion (Cytosolic Enzymes) sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Ca_channels L-type Ca2+ Channels PKG_active->Ca_channels Phosphorylates & Inhibits SR Sarcoplasmic Reticulum PKG_active->SR Promotes Ca2+ uptake K_channels K+ Channels PKG_active->K_channels Activates Ca_channels_inhibited Inhibited Ca2+ Channels Ca_channels->Ca_channels_inhibited Ca_in Ca2+ influx Relaxation Vasodilation Ca_channels_inhibited->Relaxation Reduced intracellular Ca2+ Ca_sequester Ca2+ sequestration SR->Relaxation Reduced intracellular Ca2+ Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Ca_channels Inhibits Hyperpolarization->Relaxation Reduced intracellular Ca2+

Caption: Signaling cascade of amyl nitrite-induced vasodilation.

Experimental Workflow for Wire Myography

WireMyography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Vessel Dissection (e.g., Aorta) Cleaning 2. Cleaning in cold PSS Dissection->Cleaning Cutting 3. Cutting into 2mm rings Cleaning->Cutting Mounting 4. Mounting in Myograph Cutting->Mounting Equilibration 5. Equilibration & Normalization Mounting->Equilibration PreConstriction 6. Pre-constriction (e.g., Phenylephrine) Equilibration->PreConstriction DrugAddition 7. Add Amyl Nitrite (Cumulative Doses) PreConstriction->DrugAddition Recording 8. Record Tension Change DrugAddition->Recording Analysis 9. Calculate % Relaxation Recording->Analysis Curve 10. Generate Dose-Response Curve Analysis->Curve

Caption: Workflow for assessing vasodilation with wire myography.

Logical Relationship in cGMP Measurement by Competitive ELISA

ELISA_Logic cluster_sample High cGMP Sample cluster_control Low cGMP Sample Sample_cGMP_H cGMP Antibody_H Antibody Sample_cGMP_H->Antibody_H Binds Labeled_cGMP_H Labeled cGMP Labeled_cGMP_H->Antibody_H Less Binding Result_H Low Signal Antibody_H->Result_H Sample_cGMP_L cGMP Antibody_L Antibody Sample_cGMP_L->Antibody_L Less Binding Labeled_cGMP_L Labeled cGMP Labeled_cGMP_L->Antibody_L Binds Result_L High Signal Antibody_L->Result_L

Caption: Principle of competitive ELISA for cGMP measurement.

References

An In-depth Technical Guide to the Chemical Properties and Isomers of Amyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amyl nitrate (B79036), also known as pentyl nitrate, is an organic nitrate ester with the chemical formula C₅H₁₁NO₃. As a member of the alkyl nitrate class, it and its isomers are of significant interest for their chemical reactivity and biological activity, primarily as vasodilators. This technical guide provides a comprehensive overview of the chemical properties of amyl nitrate isomers, detailed experimental protocols for their synthesis and characterization, and an exploration of their mechanism of action.

Isomers of Amyl Nitrate

The term "amyl nitrate" can refer to several structural isomers, each with a pentyl group attached to a nitrate functional group. The primary isomers are derived from the various isomers of amyl alcohol. The relationship and structures of these isomers are outlined below.

Amyl_Nitrate_Isomers cluster_isomers Structural Isomers Amyl_Nitrate Amyl Nitrate (C₅H₁₁NO₃) n-Pentyl Nitrate n-Pentyl Nitrate (1-Pentyl Nitrate) Amyl_Nitrate->n-Pentyl Nitrate Isopentyl Nitrate Isopentyl Nitrate (3-Methyl-1-butyl Nitrate) Amyl_Nitrate->Isopentyl Nitrate Neopentyl Nitrate Neopentyl Nitrate (2,2-Dimethyl-1-propyl Nitrate) Amyl_Nitrate->Neopentyl Nitrate sec-Pentyl Nitrate sec-Pentyl Nitrate (2-Pentyl Nitrate) Amyl_Nitrate->sec-Pentyl Nitrate tert-Pentyl Nitrate tert-Pentyl Nitrate (2-Methyl-2-butyl Nitrate) Amyl_Nitrate->tert-Pentyl Nitrate

Figure 1: Structural Isomers of Amyl Nitrate.

Chemical and Physical Properties of Amyl Nitrate Isomers

The physicochemical properties of amyl nitrate isomers can vary based on their molecular structure. A summary of available quantitative data is presented in the table below for ease of comparison.

Propertyn-Pentyl NitrateIsopentyl NitrateNeopentyl Nitratesec-Pentyl Nitratetert-Pentyl Nitrate
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃C₅H₁₁NO₃
Molecular Weight ( g/mol ) 133.15133.15133.15133.15133.15
Boiling Point (°C) 155-157~145-148Data not availableData not availableData not available
Density (g/cm³) 1.000 at 20°CData not availableData not availableData not availableData not available
Refractive Index (n_D) 1.412 at 20°CData not availableData not availableData not availableData not available

Experimental Protocols

Synthesis of Amyl Nitrate Isomers

The synthesis of amyl nitrate isomers is typically achieved through the esterification of the corresponding amyl alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640).

General Workflow for Amyl Nitrate Synthesis:

Synthesis_Workflow Start Start with corresponding Amyl Alcohol Reaction Reaction with Nitrating Agent (e.g., Nitric Acid/Acetic Anhydride) Start->Reaction Quench Quench Reaction (e.g., with cold water) Reaction->Quench Separate Separate Organic Layer Quench->Separate Wash Wash Organic Layer (e.g., with water and NaHCO₃ solution) Separate->Wash Dry Dry Organic Layer (e.g., with MgSO₄) Wash->Dry Purify Purify by Distillation Dry->Purify End Final Product: Amyl Nitrate Isomer Purify->End

Figure 2: General experimental workflow for the synthesis of amyl nitrate isomers.

Detailed Methodology for the Synthesis of sec-Pentyl Nitrate:

This protocol is adapted from standard organic synthesis procedures for secondary alkyl nitrates.

  • Reaction Setup: A reaction vessel equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath to maintain a low temperature.

  • Preparation of Nitrating Agent: Acetic anhydride is cooled in the reaction vessel.

  • Addition of Reactants: 2-Pentanol and nitric acid are added simultaneously and dropwise to the cooled acetic anhydride, ensuring the temperature is maintained between 7-10°C.

  • Reaction: The mixture is stirred for approximately 5 minutes after the addition is complete.

  • Quenching: The reaction mixture is poured into cold water to quench the reaction.

  • Separation: The organic layer is separated from the aqueous layer using a separatory funnel.

  • Washing: The organic layer is washed sequentially with water and a sodium bicarbonate solution to remove any remaining acid.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.

  • Purification: The final product, sec-pentyl nitrate, is purified by distillation.[1]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of amyl nitrate.

  • Sample Preparation: The amyl nitrate sample is diluted in a suitable solvent, such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5), is typically used.

    • Injection: Splitless injection is often employed for trace analysis.

    • Temperature Program: A temperature ramp is used to separate the isomers. For example, an initial temperature of 40°C held for 1 minute, followed by a ramp of 8°C/min to 300°C.[2]

    • Carrier Gas: Helium is commonly used as the carrier gas.[2]

  • MS Conditions:

    • Ionization: Electron ionization (EI) is a standard method.

    • Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of each eluting isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the amyl nitrate isomers.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons on the carbon adjacent to the nitrate group are characteristic.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Sample Preparation: A small amount of the purified amyl nitrate isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Standard 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the amyl nitrate molecule.

  • Characteristic Absorptions: Alkyl nitrates exhibit strong and characteristic absorption bands corresponding to the nitrate group (O-NO₂). These typically appear in the regions of 1665-1620 cm⁻¹ (asymmetric stretch) and around 780 cm⁻¹ (symmetric stretch).[3]

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mechanism of Action: Vasodilation

Alkyl nitrates, including amyl nitrate, are potent vasodilators. Their therapeutic effects are mediated through the nitric oxide (NO) signaling pathway.[4]

Organic nitrates act as prodrugs that are metabolized to release nitric oxide.[4] NO then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[5][6] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle and vasodilation.[6]

Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP activates conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Amyl_Nitrate Amyl Nitrate (Prodrug) NO Nitric Oxide (NO) Amyl_Nitrate->NO Metabolic Conversion NO->sGC activates

Figure 3: Signaling pathway for vasodilation induced by amyl nitrate.

References

Amyl Nitrate as a Source of Nitric Oxide in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl nitrite (B80452), a rapidly acting vasodilator, has been utilized in clinical settings for over a century. Its primary mechanism of action is the liberation of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, most notably the regulation of vascular tone. This technical guide provides an in-depth exploration of amyl nitrite as an NO donor in biological systems. It details the metabolic pathways involved in NO release, the subsequent activation of intracellular signaling cascades, and the pharmacokinetics of this compound. Furthermore, this guide presents quantitative data on the efficiency of NO donation and summarizes key experimental protocols for its investigation, aiming to equip researchers and drug development professionals with a comprehensive understanding of amyl nitrite's biological activity.

Introduction

Amyl nitrite (isoamyl nitrite) is an alkyl nitrite with the chemical formula C₅H₁₁NO₂.[1] Historically used for the treatment of angina pectoris, its therapeutic effects are attributed to its potent vasodilatory properties.[2][3] These effects are mediated through its role as a prodrug for nitric oxide (NO).[2] Upon administration, typically via inhalation, amyl nitrite is rapidly absorbed and metabolized, leading to the release of NO.[2][4] This guide delves into the core mechanisms of this process, providing a technical overview for researchers in pharmacology and drug development.

Mechanism of Nitric Oxide Release from Amyl Nitrite

The bioactivation of amyl nitrite to release nitric oxide is a critical step in its pharmacological action. While the precise enzymatic machinery is a subject of ongoing research, evidence points to both enzymatic and non-enzymatic pathways.

Enzymatic Conversion

The conversion of organic nitrites to nitric oxide in vascular smooth muscle is believed to be an enzymatic process.[5] Studies have suggested that the enzymes responsible for the bioconversion of organic nitrites are distinct from those that metabolize organic nitrates.[5] Research on isobutyl nitrite and amyl nitrite has indicated that the primary NO-generating activity is associated with the cytosol, with a smaller, distinct activity in the microsomal fraction.[5]

The cytochrome P450 (P450) system, a major player in drug metabolism, is implicated in the generation of NO from some organic nitrates.[6] While direct evidence for P450-mediated NO release from amyl nitrite is not fully elucidated, the involvement of this enzyme family in the metabolism of structurally related compounds suggests it as a probable candidate for further investigation.[6][7][8]

Non-Enzymatic Conversion

In addition to enzymatic pathways, non-enzymatic decomposition of amyl nitrite can also lead to the release of NO. This can occur through hydrolysis in the presence of a base, yielding nitrite salts and the corresponding alcohol.[1] The released nitrite can then be reduced to NO, particularly in acidic or hypoxic environments.

Diagram of Amyl Nitrite Metabolism

Metabolic Pathway of Amyl Nitrite to Nitric Oxide AmylNitrite Amyl Nitrite (C₅H₁₁ONO) Enzymatic Enzymatic Conversion (e.g., Cytosolic/Microsomal Enzymes, Cytochrome P450 - Putative) AmylNitrite->Enzymatic NonEnzymatic Non-Enzymatic Hydrolysis AmylNitrite->NonEnzymatic NitricOxide Nitric Oxide (NO) Enzymatic->NitricOxide AmylAlcohol Amyl Alcohol NonEnzymatic->AmylAlcohol Nitrite Nitrite (NO₂⁻) NonEnzymatic->Nitrite Nitrite->NitricOxide Reduction NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) (from Amyl Nitrite) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (Inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (Active) PKG_inactive->PKG_active Activation Ca_decrease [Ca²⁺]ᵢ Decrease PKG_active->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation Griess Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Biological Sample (e.g., plasma, supernatant) Deproteinize Deproteinization (e.g., ultrafiltration) Sample->Deproteinize Mix Mix Sample/Standard with Griess Reagent Deproteinize->Mix Standards Nitrite Standards Standards->Mix GriessReagent Griess Reagent (Sulfanilamide + NED) GriessReagent->Mix Incubate Incubate at RT (10-30 min) Mix->Incubate Measure Measure Absorbance (~540 nm) Incubate->Measure Quantify Quantify Nitrite (vs. Standard Curve) Measure->Quantify Chemiluminescence Detection Workflow Sample Biological Sample (with Nitrite/Nitrate) ReactionChamber1 Reaction Chamber Sample->ReactionChamber1 Reducer Reducing Agent (e.g., I₃⁻ or VCl₃) Reducer->ReactionChamber1 NO_gas Nitric Oxide (NO) Gas ReactionChamber1->NO_gas Reduction ReactionChamber2 Reaction Chamber NO_gas->ReactionChamber2 Ozone Ozone (O₃) Ozone->ReactionChamber2 NO2_excited Excited Nitrogen Dioxide (NO₂*) ReactionChamber2->NO2_excited Reaction Light Light Emission (Chemiluminescence) NO2_excited->Light PMT Photomultiplier Tube (PMT) Light->PMT Signal Signal Quantification PMT->Signal

References

The Physiological Impact of Amyl Nitrite Inhalation on Blood Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyl nitrite (B80452), a potent and rapidly acting vasodilator, exerts significant physiological effects on the cardiovascular system, most notably a pronounced decrease in blood pressure. Administered via inhalation, it is quickly absorbed into the bloodstream, initiating a cascade of events that lead to widespread vasodilation. This technical guide provides an in-depth analysis of the physiological effects of amyl nitrite inhalation on blood pressure, detailing its mechanism of action, summarizing quantitative hemodynamic data from key studies, and outlining the experimental protocols used to derive this information. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The primary mechanism by which amyl nitrite lowers blood pressure is through the release of nitric oxide (NO), a potent vasodilator.[1] Upon inhalation, amyl nitrite is rapidly absorbed through the pulmonary alveoli and enters the systemic circulation.[[“]] The compound is then metabolized, releasing nitric oxide.[1]

NO subsequently activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[1] This widespread relaxation of blood vessels, particularly arterioles, decreases systemic vascular resistance, leading to a rapid and significant drop in blood pressure.[[“]][3]

cluster_Inhalation Inhalation & Absorption cluster_Metabolism Metabolism & NO Release cluster_Signaling Vascular Smooth Muscle Cell Signaling cluster_Effect Physiological Effect Amyl Nitrite (Inhaled) Amyl Nitrite (Inhaled) Pulmonary Absorption Pulmonary Absorption Amyl Nitrite (Inhaled)->Pulmonary Absorption Systemic Circulation Systemic Circulation Pulmonary Absorption->Systemic Circulation Metabolism Metabolism Systemic Circulation->Metabolism Nitric Oxide (NO) Nitric Oxide (NO) Metabolism->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease Leads to Vasodilation Vasodilation Ca2_decrease->Vasodilation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Data Data Collection & Analysis Subject Preparation Subject Preparation Instrumentation Hemodynamic Instrumentation Subject Preparation->Instrumentation Baseline Measurement Baseline Hemodynamic Measurements Instrumentation->Baseline Measurement Amyl Nitrite Inhalation Amyl Nitrite Inhalation Baseline Measurement->Amyl Nitrite Inhalation Post-Inhalation Measurements Post-Inhalation Hemodynamic Measurements Amyl Nitrite Inhalation->Post-Inhalation Measurements Data Analysis Data Analysis Post-Inhalation Measurements->Data Analysis

References

Amyl Nitrate's Role in Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which amyl nitrate (B79036) induces smooth muscle relaxation. It details the molecular signaling pathways, provides quantitative data for related nitrovasodilator compounds, outlines key experimental protocols, and includes visualizations to facilitate a comprehensive understanding of the processes involved.

Introduction: The Vasodilatory Properties of Amyl Nitrate

Amyl nitrate, a volatile alkyl nitrite, has been recognized for its potent vasodilatory effects for over a century.[1] Its primary therapeutic application has been in the treatment of angina pectoris, where its ability to relax vascular smooth muscle leads to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand.[2] The physiological effects of amyl nitrate are rapid in onset, typically occurring within seconds of inhalation, but are also short-lived.[3] This guide delves into the intricate molecular cascade initiated by amyl nitrate, culminating in the relaxation of smooth muscle, a process of significant interest in pharmacology and drug development.

The Core Signaling Pathway: From Amyl Nitrate to Muscle Relaxation

The vasodilatory action of amyl nitrate is not direct but is mediated through its biotransformation to nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4] The subsequent signaling cascade involves the activation of soluble guanylate cyclase (sGC), the production of cyclic guanosine (B1672433) monophosphate (cGMP), and the activation of protein kinase G (PKG), which collectively orchestrate a reduction in intracellular calcium levels and a decrease in the calcium sensitivity of the contractile apparatus, leading to smooth muscle relaxation.[5][6]

Biotransformation of Amyl Nitrate to Nitric Oxide

Upon administration, amyl nitrate is rapidly metabolized to release nitric oxide. This conversion is not spontaneous and is believed to be, at least in part, an enzymatic process. Evidence suggests that glutathione (B108866) S-transferases (GSTs) play a significant role in this biotransformation.[4] These enzymes catalyze the reaction of amyl nitrate with glutathione to form S-nitrosoglutathione (GSNO), which is an unstable intermediate that can then decompose to release NO. Studies have identified both cytosolic and microsomal enzyme activities in vascular smooth muscle that are capable of converting organic nitrites to NO.[4]

Activation of Soluble Guanylate Cyclase and cGMP Production

The liberated nitric oxide diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[7] This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][7] The elevation of intracellular cGMP concentration is a critical step in the signaling pathway, as cGMP acts as a second messenger to relay the signal from NO.[5]

Protein Kinase G Activation and Downstream Effects

Cyclic GMP exerts its primary effects by activating cGMP-dependent protein kinase (PKG).[6] Activated PKG phosphorylates a number of downstream target proteins within the smooth muscle cell, leading to a multifaceted mechanism of relaxation:

  • Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation leads to a decrease in cytosolic calcium concentration through several mechanisms. It can phosphorylate and activate the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which sequesters Ca²⁺ into intracellular stores. Additionally, PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺.

  • Decreased Calcium Sensitivity of Contractile Proteins: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, which is a prerequisite for the detachment of myosin from actin and subsequent muscle relaxation. This action counteracts the activity of myosin light chain kinase (MLCK), which is responsible for contraction.

  • Modulation of Ion Channels: PKG can also phosphorylate and open large-conductance calcium-activated potassium channels (BKCa channels). The efflux of potassium ions leads to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.

The culmination of these events is a profound and rapid relaxation of the smooth muscle.

Quantitative Data on Nitrovasodilator-Induced Relaxation

CompoundVesselPre-contraction AgentEC50 / Potency (Negative Log IC50)Reference
Sodium NitroprussideMouse AortaPhenylephrine (B352888)7.76 ± 0.05[8]
Glyceryl TrinitrateMouse AortaPhenylephrine6.82 ± 0.09[8]
Spermine NONOateMouse AortaPhenylephrine6.02 ± 0.02[8]
Nitric Oxide (gas solution)Mouse AortaPhenylephrine5.91 ± 0.04[8]
IloprostRat Aortic RingsPhenylephrine (10⁻⁶ M)2.4 x 10⁻¹¹ M[9]
NitroglycerinRat Aortic RingsPhenylephrine (10⁻⁶ M)5.6 x 10⁻⁸ M[9]
PapaverineRat Aortic RingsPhenylephrine (10⁻⁶ M)7.0 x 10⁻⁷ M[9]
DiltiazemRat Aortic RingsPhenylephrine (10⁻⁶ M)2.1 x 10⁻⁵ M[9]
Sodium NitriteRat AortaNorepinephrineNo difference in relaxing effect between control and cirrhotic rings[10]

Studies have consistently shown a direct correlation between the concentration of nitrovasodilators, the increase in intracellular cGMP levels, and the degree of smooth muscle relaxation.[5] For instance, in bovine coronary arteries, a linear and highly significant positive correlation was observed between the log increase in cGMP and the percentage of relaxation for several nitro-compounds.[5]

Experimental Protocols

Isolated Tissue Bath for Measuring Smooth Muscle Relaxation

This protocol describes the measurement of isometric contraction and relaxation of isolated vascular smooth muscle rings.

Materials:

  • Isolated tissue organ bath system with force-displacement transducers.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Vasoactive agents (e.g., phenylephrine for pre-contraction, amyl nitrate or other vasodilators).

  • Dissection tools.

Procedure:

  • Tissue Preparation: A blood vessel (e.g., rat thoracic aorta) is carefully dissected and placed in cold Krebs-Henseleit solution. The surrounding connective tissue is removed, and the vessel is cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted on two L-shaped stainless-steel hooks in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g. The Krebs solution is changed every 15-20 minutes.

  • Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM). The presence of a functional endothelium can be tested by assessing relaxation to acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 1 µM).

  • Experimental Procedure: After washing out the KCl and allowing the tissue to return to baseline, a stable contraction is induced with a submaximal concentration of a vasoconstrictor like phenylephrine. Once the contraction reaches a plateau, cumulative concentrations of the vasodilator (e.g., amyl nitrate) are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC50 (the concentration of the vasodilator that produces 50% of the maximal relaxation) can be calculated.[9]

Measurement of cGMP Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying cGMP levels in smooth muscle tissue or cells following treatment with a vasodilator.

Materials:

  • Commercially available cGMP ELISA kit.

  • Smooth muscle tissue or cultured smooth muscle cells.

  • Homogenization buffer (e.g., 0.1 M HCl).

  • Microplate reader.

  • Reagents for protein quantification (e.g., BCA or Bradford assay).

Procedure:

  • Sample Preparation:

    • Tissue: Smooth muscle tissue is rapidly frozen in liquid nitrogen after experimental treatment and then homogenized in cold 0.1 M HCl. The homogenate is centrifuged, and the supernatant is collected.

    • Cells: Cultured smooth muscle cells are treated with the experimental agent, and the reaction is stopped by adding cold 0.1 M HCl. The cells are scraped, and the lysate is centrifuged to remove cellular debris.

  • ELISA Procedure (following a typical competitive ELISA protocol):

    • Standards and samples are added to the wells of a microplate pre-coated with an anti-cGMP antibody.

    • A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well. This will compete with the cGMP in the sample for binding to the antibody.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate for the enzyme is added, which will be converted by the bound enzyme-conjugated cGMP to produce a colored product. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is determined by interpolating their absorbance values from the standard curve. The results are typically normalized to the protein concentration of the sample.

Visualizations of Signaling Pathways and Workflows

Amyl_Nitrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell cluster_effects Downstream Effects Amyl Nitrate Amyl Nitrate Amyl Nitrate_in Amyl Nitrate Amyl Nitrate->Amyl Nitrate_in Diffusion NO Nitric Oxide (NO) Amyl Nitrate_in->NO Biotransformation (e.g., GSTs) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active NO binding cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (active) PKG_inactive->PKG_active cGMP binding Ca_decrease ↓ Intracellular Ca²⁺ PKG_active->Ca_decrease MLCP_activation ↑ Myosin Light Chain Phosphatase Activity PKG_active->MLCP_activation Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation MLCP_activation->Relaxation

Caption: Signaling pathway of amyl nitrate-induced smooth muscle relaxation.

Experimental_Workflow_Vasodilation cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Blood Vessel (e.g., Aorta) Cut Cut into Rings (2-3 mm) Dissect->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Precontract Pre-contract with Vasoconstrictor (e.g., Phenylephrine) Equilibrate->Precontract Add_Drug Add Cumulative Concentrations of Amyl Nitrate Precontract->Add_Drug Record Record Isometric Tension Add_Drug->Record Calculate_Relaxation Calculate % Relaxation Record->Calculate_Relaxation Plot_Curve Plot Concentration-Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

References

Spectroscopic Fingerprint of Amyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of amyl nitrate (B79036). By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed structural analysis can be achieved. This document presents key quantitative data, detailed experimental methodologies, and visual workflows to aid in the understanding and application of these analytical techniques.

Structural Elucidation through Spectroscopic Techniques

The structural analysis of amyl nitrate, which primarily exists as n-amyl nitrate (pentyl nitrate), relies on the synergistic information provided by various spectroscopic methods. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms in a molecule. For n-amyl nitrate, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique nucleus in the structure.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for n-amyl nitrate in ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for n-Amyl Nitrate

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1~4.4Triplet2H
H-2~1.7Quintet2H
H-3~1.4Sextet2H
H-4~1.3Sextet2H
H-5~0.9Triplet3H

Table 2: ¹³C NMR Spectroscopic Data for n-Amyl Nitrate [1]

CarbonChemical Shift (ppm)
C-1~75
C-2~28
C-3~26
C-4~22
C-5~14
Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of n-amyl nitrate.

Materials:

  • n-Amyl nitrate sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., Bruker AC-300 or equivalent)[2]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of n-amyl nitrate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Quantitative IR Data

The IR spectrum of n-amyl nitrate exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for n-Amyl Nitrate [3]

Functional GroupWavenumber (cm⁻¹)Intensity
Asymmetric N-O Stretch~1630Strong
Symmetric N-O Stretch~1280Strong
C-O Stretch~1000Strong
C-H Stretch (alkane)2850-3000Medium-Strong
Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of n-amyl nitrate.

Materials:

  • n-Amyl nitrate sample

  • FTIR spectrometer (e.g., Digilab FTS-14)[2] with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates (NaCl or KBr)).

  • Dropper or pipette

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of n-amyl nitrate onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Quantitative MS Data

The mass spectrum of n-amyl nitrate will show the molecular ion peak and several fragment ions.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of n-Amyl Nitrate [4]

Ionm/zRelative Abundance
[C₅H₁₁NO₃]⁺ (Molecular Ion)133.15Low to absent
[C₅H₁₁O]⁺87Moderate
[NO₂]⁺46High
[C₄H₉]⁺57Moderate
[C₃H₇]⁺43High
[C₂H₅]⁺29High

Note: The molecular ion peak for nitrate esters can be weak or absent due to facile fragmentation.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of n-amyl nitrate.

Materials:

  • n-Amyl nitrate sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion MS system.

  • Solvent for dilution (e.g., methanol (B129727) or dichloromethane).

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of n-amyl nitrate in a suitable volatile solvent.

  • GC Method Setup:

    • Install an appropriate GC column (e.g., a non-polar column).

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

    • Set the carrier gas (e.g., helium) flow rate.

  • MS Method Setup:

    • Set the ion source to electron ionization (EI) at 70 eV.

    • Set the mass range to scan (e.g., m/z 20-200).

    • Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to n-amyl nitrate in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Workflow and Data Integration

The following diagrams illustrate the workflow for the spectroscopic analysis of amyl nitrate and the logical relationship between the different techniques for structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Amyl Nitrate Sample NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Neat Liquid Sample->IR_Sample MS_Sample Dilute in Solvent Sample->MS_Sample NMR NMR Spectroscopy NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of amyl nitrate.

logical_relationship cluster_evidence Spectroscopic Evidence Structure Proposed Structure (Amyl Nitrate) NMR NMR Spectroscopy (1H & 13C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR_Evidence C-H Framework Connectivity NMR->NMR_Evidence IR_Evidence Presence of -NO2 & C-O groups IR->IR_Evidence MS_Evidence Molecular Weight Fragmentation Pattern MS->MS_Evidence Confirmation Structural Confirmation NMR_Evidence->Confirmation IR_Evidence->Confirmation MS_Evidence->Confirmation

Caption: Logical relationship of spectroscopic data for structural confirmation.

References

Methodological & Application

Application Notes and Protocols: Use of Amyl Nitrite in Cardiovascular Stress Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrite (B80452) is a potent and rapidly acting vasodilator that has been historically used in the management of angina pectoris and as a diagnostic tool in cardiology.[1] Its primary mechanism of action involves the release of nitric oxide (NO), leading to the relaxation of vascular smooth muscle.[2] This results in systemic vasodilation, a decrease in blood pressure, and a reflex increase in heart rate and cardiac output.[[“]][[“]] While largely superseded by more modern pharmacologic stress agents with better safety profiles and more controlled effects, such as adenosine, dipyridamole, and dobutamine, understanding the historical application and hemodynamic effects of amyl nitrite can provide valuable insights for cardiovascular research and drug development.

These application notes provide a reconstructed historical protocol for the use of amyl nitrite in cardiovascular stress testing, based on literature from the era of its use. It also includes a detailed overview of its mechanism of action, quantitative data on its hemodynamic effects, and potential adverse reactions.

Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

Amyl nitrite acts as a nitric oxide donor. Upon inhalation, it is rapidly absorbed and metabolized, releasing nitric oxide. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[2]

Nitric_Oxide_Signaling_Pathway cluster_extracellular Extracellular Space / Bloodstream cluster_smooth_muscle_cell Vascular Smooth Muscle Cell AmylNitrite Amyl Nitrite (Inhaled) NO Nitric Oxide (NO) AmylNitrite->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to & Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium Decreased Intracellular Ca2+ PKG->Calcium Promotes Relaxation Vasodilation Calcium->Relaxation Leads to

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

Quantitative Data on Hemodynamic Effects

The administration of amyl nitrite induces significant and rapid changes in key cardiovascular parameters. The following tables summarize quantitative data from various studies.

Table 1: Hemodynamic Effects of Inhaled Amyl Nitrite in Healthy Volunteers

ParameterBaseline (Mean ± SEM)Peak Effect (Mean ± SEM)Percentage ChangeCitation(s)
Heart Rate (beats/min)60 ± 376 ± 4+27%[6]
Cardiac Index (L/min/m²)2.9 ± 0.23.3 ± 0.2+13%[6]
Augmentation Index (%)25 ± 316 ± 3-36% (-9% absolute)[6]
Mean Arterial Pressure (mmHg)85 ± 3No significant change-[6]

Table 2: Hemodynamic Effects of Inhaled Amyl Nitrite in Patients with Coronary Artery Disease

ParameterBaseline (Mean)Peak Effect (Mean)Percentage ChangeCitation(s)
Heart Rate (beats/min)7196+35%[7]
Systolic Blood Pressure (mmHg)135105-22%[1]
Diastolic Blood Pressure (mmHg)7862-21%[1]
Mean Arterial Pressure (mmHg)9776-22%[1]
Cardiac Output (L/min)5.47.1+31%[1]
Systemic Vascular Resistance (dyn·s·cm⁻⁵)1420850-40%[1]

Reconstructed Historical Experimental Protocol: Amyl Nitrite Stress Myocardial Perfusion Imaging

Disclaimer: The following protocol is a reconstruction based on historical literature. Amyl nitrite is not a standard agent for cardiovascular stress testing in modern clinical practice due to the availability of agents with better safety profiles and more controllable hemodynamic effects. This protocol is intended for informational and research purposes only.

1. Patient Preparation

  • Obtain informed consent, explaining the procedure, potential risks, and side effects.

  • Patients should be fasting for at least 4 hours prior to the test.

  • A peripheral intravenous line should be established for the injection of the radiotracer.

  • The patient should be in a sitting or recumbent position during and immediately after amyl nitrite administration to minimize the risk of orthostatic hypotension.[8]

2. Baseline Measurements and Imaging

  • Acquire a baseline 12-lead electrocardiogram (ECG).

  • Record baseline heart rate and blood pressure.

  • If a two-day protocol is used, a resting myocardial perfusion scan may be performed on a separate day. For a one-day protocol, a baseline resting scan is performed first.

3. Amyl Nitrite Administration and Stress Phase

  • Dosage: One 0.3 mL glass ampule of amyl nitrite.[9]

  • Administration: The ampule, covered in its protective cloth, is crushed between the fingers and held under the patient's nose for inhalation.[10] The patient should take 2 to 6 deep inhalations of the vapor.[9][10]

  • Monitoring:

    • Continuously monitor the 12-lead ECG for ischemic changes (ST-segment depression or elevation), arrhythmias, and heart rate.

    • Measure blood pressure and heart rate every minute during and for at least 5 minutes after inhalation.

    • Monitor the patient for symptoms such as headache, dizziness, flushing, and chest pain.

4. Radiotracer Injection and Imaging

  • The radiotracer (e.g., Thallium-201) is injected intravenously approximately 45-60 seconds after the start of amyl nitrite inhalation.

  • Amyl nitrite inhalation may be continued for a total of 2-5 minutes.

  • Immediate post-stress imaging should commence as soon as possible after the completion of the inhalation period.

5. Post-Stress Monitoring and Recovery

  • Continue to monitor the patient's ECG, heart rate, and blood pressure until they return to baseline levels.

  • The patient should remain in a sitting or recumbent position until any symptoms of orthostatic hypotension have resolved.

AmylNitrite_Stress_Test_Workflow Start Start PatientPrep Patient Preparation (Fasting, IV access, Seated/Recumbent) Start->PatientPrep Baseline Baseline Measurements (ECG, HR, BP) & Resting Scan (optional) PatientPrep->Baseline Administer Administer Amyl Nitrite (Crush 0.3mL ampule, Inhale 2-6 times) Baseline->Administer Monitor Continuous Monitoring (ECG, HR, BP, Symptoms) Administer->Monitor Inject Inject Radiotracer (45-60s post-inhalation) Monitor->Inject Image Immediate Post-Stress Imaging Inject->Image Recovery Post-Stress Monitoring & Recovery (Until baseline) Image->Recovery End End Recovery->End

Caption: Reconstructed Historical Workflow for Amyl Nitrite Stress Test.

Contraindications and Adverse Effects

Contraindications:

  • Severe anemia[11]

  • Angle-closure glaucoma[11]

  • Orthostatic hypotension[11]

  • Increased intracranial pressure[11]

  • Hypersensitivity to nitrites[11]

  • Recent use of phosphodiesterase-5 inhibitors (e.g., sildenafil) due to the risk of profound hypotension.[12][[“]]

  • Acute myocardial infarction, especially with right ventricular involvement.[14]

Adverse Effects:

  • Common: Headache (often throbbing), dizziness, flushing of the face and neck, orthostatic hypotension, tachycardia, palpitations, and fainting.[9][11][15]

  • Less Common: Nausea, vomiting, and skin rash.[11]

  • Serious: Severe hypotension, cardiovascular collapse (especially when combined with alcohol or other vasodilators), and methemoglobinemia with overdose.[11][12] Paradoxical myocardial ischemia can occur in some patients with coronary artery disease due to a sudden drop in blood pressure.[1]

References

Amyl Nitrate as a Reagent in Sandmeyer Reactions: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1] While traditionally employing sodium nitrite (B80452) in aqueous acidic solutions for diazotization, the use of alkyl nitrites, such as amyl nitrate (B79036) and its isomers (e.g., isoamyl nitrite), offers a valuable alternative, particularly for reactions requiring anhydrous or milder conditions.[2] This protocol collection details the application of amyl nitrate and other alkyl nitrites as reagents in Sandmeyer reactions for the synthesis of aryl halides and other key intermediates relevant to pharmaceutical and materials science research.

The use of alkyl nitrites can circumvent the need for strongly acidic aqueous conditions, allowing for the diazotization of substrates that may be sensitive to such environments.[2] These reagents are often employed in organic solvents, facilitating a homogeneous reaction medium and, in some cases, leading to improved yields and cleaner reaction profiles.[3]

Reaction Mechanism and Workflow

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The process is initiated by the diazotization of a primary aromatic amine using an alkyl nitrite, which generates a highly reactive diazonium salt. In the presence of a copper(I) or copper(II) salt, this intermediate undergoes a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the halide or other nucleophile from the copper salt to yield the final product, regenerating the copper catalyst in the process.[1]

Sandmeyer_Mechanism ArylAmine Aryl-NH₂ DiazoniumSalt Aryl-N₂⁺ X⁻ ArylAmine->DiazoniumSalt + Amyl-ONO, H⁺ AmylNitrite Amyl-ONO AmylNitrite->DiazoniumSalt ArylRadical Aryl• DiazoniumSalt->ArylRadical + CuX CopperSalt CuX CopperSalt->ArylRadical Nitrogen N₂ ArylRadical->Nitrogen - N₂ Product Aryl-X ArylRadical->Product + CuX₂ Product->CopperSalt - CuX CopperII CuX₂ CopperII->Product

Caption: General mechanism of the Sandmeyer reaction using amyl nitrite.

Experimental Protocols

Protocol 1: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(II) Bromide

This protocol is adapted from a general procedure for the synthesis of aryl bromides from aromatic amines.

Materials:

  • Aromatic amine (1.0 eq)

  • Copper(II) bromide (CuBr₂, 1.25 eq)

  • tert-Butyl nitrite (t-BuONO, 2.25 eq)

  • Acetonitrile (B52724) (ACN)

Procedure:

  • To a round-bottom flask containing acetonitrile at room temperature, add copper(II) bromide (1.25 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite (2.25 eq) dropwise to the cooled suspension.

  • Stir the mixture for 5 minutes at 0-5 °C.

  • Add the aromatic amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Upon completion, add ethyl acetate (B1210297) to the reaction mixture.

  • Quench the reaction by adding 10% aqueous ammonium (B1175870) chloride solution and 2% aqueous ammonia (B1221849) solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.[4]

Protocol 2: Synthesis of Aryl Bromides using Isoamyl Nitrite and Copper(I) Bromide

This protocol provides an alternative method for the synthesis of aryl bromides.

Materials:

  • Aromatic amine (1.0 eq)

  • Isoamyl nitrite (2.0 eq)

  • Copper(I) bromide (CuBr, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the aromatic amine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add isoamyl nitrite (2.0 eq) to the solution and stir at room temperature for 10 minutes.

  • Add copper(I) bromide (2.0 eq) portionwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired aryl bromide.[4]

Protocol 3: Synthesis of 2-Chloropyrimidines using tert-Butyl Nitrite

This protocol is an example of a Sandmeyer reaction applied to a heterocyclic amine.

Materials:

Procedure:

  • In a suitable reaction vessel, combine the aminopyrimidine derivative with antimony trichloride.

  • Add tert-butyl nitrite to initiate the diazotization.

  • The reaction proceeds to form the 2-chloropyrimidine (B141910) derivative.[3]

Quantitative Data Summary

The following tables summarize the reported yields for Sandmeyer reactions using alkyl nitrites with various substrates.

Table 1: Synthesis of Aryl Halides

Starting Aromatic AmineAlkyl NitriteCopper SaltSolventProductYield (%)Reference
Substituted Anilinet-Butyl nitriteCuBr₂ACNSubstituted Aryl Bromide70[4]
Substituted AnilineIsoamyl nitriteCuBrACNSubstituted Aryl BromideNot specified[4]
2-AminopyridineAmyl nitrite-HBr (20%)2-BromopyridineNot specified[5]
2-Aminothiazolen-Butyl nitriteCuBrACN2-Bromo-1,3-thiazole46[3]
2-Aminothiazolen-Butyl nitriteCuBr₂ACN2,5-Dibromo-1,3-thiazole79[3]
N-(prop-2-yn-1-ylamino) pyridineIsopentyl nitriteCuCl₂ACNBicyclic chlorinated pyridone62[3]
2-Amino-3-carbonitrilesIsoamyl nitriteCuCl₂ACN2-Chloro-3-carbonitriles10-69[3]

Table 2: Synthesis of Heterocyclic Halides

Starting Heterocyclic AmineAlkyl NitriteMetal SaltSolventProductYield (%)Reference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatetert-Butyl nitriteCuBrACNEthyl 5-bromo-1,3,4-thiadiazole-2-carboxylate71[3]
AminocyclopropylpyridinesAmyl nitriteCuBr₂DibromomethaneBromocyclopropylpyridinesGood[3]
Aminopyrimidine derivativetert-Butyl nitriteSbCl₃Not specified2-Chloropyrimidine derivativeNot specified[3]

Applications in Drug Development

The Sandmeyer reaction is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to introduce halogens and other functional groups onto an aromatic ring with regiocontrol is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the introduction of a trifluoromethyl group via a Sandmeyer-type reaction can enhance metabolic stability and lipophilicity.[1]

While specific examples detailing the use of amyl nitrate in the synthesis of commercial drugs are not always readily available in public literature, the protocols described herein are representative of transformations used in the pharmaceutical industry. For example, the synthesis of halogenated pyridines and other nitrogen-containing heterocycles is of significant interest as these motifs are present in a wide range of bioactive molecules.

Logical Workflow for Protocol Selection

Protocol_Selection Start Identify Starting Aromatic Amine SubstrateSensitivity Substrate Sensitive to Aqueous Acid? Start->SubstrateSensitivity AnhydrousProtocol Select Alkyl Nitrite Protocol (e.g., Protocol 1 or 2) SubstrateSensitivity->AnhydrousProtocol Yes AqueousProtocol Consider Traditional NaNO₂/H⁺ Protocol SubstrateSensitivity->AqueousProtocol No TargetProduct Desired Product? AnhydrousProtocol->TargetProduct AqueousProtocol->TargetProduct ArylBromide Aryl Bromide TargetProduct->ArylBromide Bromination ArylChloride Aryl Chloride TargetProduct->ArylChloride Chlorination Other Other Functional Group TargetProduct->Other Other SelectCuBr Use CuBr or CuBr₂ ArylBromide->SelectCuBr SelectCuCl Use CuCl or CuCl₂ ArylChloride->SelectCuCl SelectOther Select Appropriate Copper Salt (e.g., CuCN, Cu₂O) Other->SelectOther End Proceed with Synthesis SelectCuBr->End SelectCuCl->End SelectOther->End

Caption: Decision workflow for selecting a suitable Sandmeyer reaction protocol.

Conclusion

Amyl nitrate and other alkyl nitrites are effective and versatile reagents for the diazotization step in Sandmeyer reactions. They offer a valuable alternative to the traditional sodium nitrite method, particularly for substrates requiring non-aqueous and milder reaction conditions. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors. The continued development of Sandmeyer-type reactions will undoubtedly contribute to the efficient synthesis of novel molecules with important applications in medicine and materials science.

References

Application Notes and Protocols: Amyl Nitrite as a Cyanide Poisoning Antidote in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanide is a potent and rapidly acting toxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cellular hypoxia and rapid death.[1][2] Amyl nitrite (B80452) is a volatile liquid that has been utilized as an antidote for cyanide poisoning for decades.[3] It is often included in cyanide antidote kits, sometimes in conjunction with sodium nitrite and sodium thiosulfate.[1] This document provides detailed application notes and protocols for the use of amyl nitrite in animal models of cyanide poisoning, summarizing key data and outlining experimental procedures based on published studies.

Mechanism of Action

The antidotal effect of amyl nitrite in cyanide poisoning is primarily attributed to two mechanisms:

  • Methemoglobin Formation: Amyl nitrite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[1][2][3] Methemoglobin has a high affinity for cyanide, binding with it to form the less toxic cyanomethemoglobin.[1][3] This reaction effectively sequesters cyanide from cytochrome c oxidase, allowing cellular respiration to resume.[1][4]

  • Nitric Oxide (NO) Mediated Vasodilation: Amyl nitrite can be biotransformed to generate nitric oxide (NO).[1][5] NO may directly antagonize the binding of cyanide to cytochrome c oxidase.[1][5] Additionally, the vasodilatory properties of amyl nitrite can improve cardiovascular and respiratory function, which are often compromised in acute cyanide poisoning.[6] Some studies suggest that the reversal of cardiovascular and respiratory paralysis by amyl nitrite occurs before significant levels of methemoglobin are formed.[6]

Amyl Nitrite Mechanism of Action cluster_blood Bloodstream cluster_cell Mitochondria Amyl Nitrite Amyl Nitrite Hemoglobin (Fe2+) Hemoglobin (Fe2+) Amyl Nitrite->Hemoglobin (Fe2+) Oxidizes Nitric Oxide (NO) Nitric Oxide (NO) Amyl Nitrite->Nitric Oxide (NO) Bioconversion Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) Forms Cyanomethemoglobin Cyanomethemoglobin Methemoglobin (Fe3+)->Cyanomethemoglobin Binds Cyanide Cyanide Cyanide Methemoglobin (Fe3+)->Cyanide Sequesters Inhibited Enzyme Inhibited Enzyme Nitric Oxide (NO)->Inhibited Enzyme Displaces Cyanide Cytochrome c Oxidase Cytochrome c Oxidase Cytochrome c Oxidase->Inhibited Enzyme Cyanide->Cytochrome c Oxidase Inhibits Restored Respiration Restored Respiration Inhibited Enzyme->Restored Respiration Restores

Mechanism of amyl nitrite in cyanide poisoning.

Data Presentation

The following table summarizes quantitative data from key studies on the use of amyl nitrite as a cyanide antidote in animal models.

Animal ModelCyanide CompoundCyanide Dose & RouteAmyl Nitrite Dose & RouteOutcomeReference
Beagle DogSodium Cyanide2.5 mg/kg, IVInhalation/IV (dose not specified)24 of 30 dogs survivedVick and Froehlich, 1985[6]
Beagle DogSodium Cyanide2.5 mg/kg, IVInhalation/IV (dose not specified)39 of 45 dogs showed improved cardiovascular and respiratory function and survivalVick and Froehlich, 1985 and 1991[1]
Beagle DogSodium Cyanide2.5 mg/kg, IVInhalation/IV (dose not specified)100% survival in 15 animalsVick and Froehlich, 1991[7]
Beagle DogPotassium Cyanide0.06 mmol/kg, IV0.03 and 0.15 mmol/kg, IVNot specifiedCHEMM[1]
Beagle DogPotassium Cyanide0.045 mmol/kg, IV0.074 mmol/kg (2 ampoules of 0.3 ml), InhalationNot specifiedCHEMM[1]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Specific parameters may need to be optimized for individual experimental designs.

Protocol 1: Intravenous Cyanide Administration and Amyl Nitrite Treatment in Beagle Dogs

Objective: To evaluate the efficacy of amyl nitrite in reversing the lethal effects of intravenously administered cyanide in beagle dogs.

Materials:

  • Adult beagle dogs

  • Sodium cyanide or potassium cyanide

  • Sterile saline for injection

  • Amyl nitrite ampoules (0.3 ml)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Intravenous catheters

  • Physiological monitoring equipment (ECG, blood pressure, respiratory rate)

  • Ventilator (optional, for respiratory support)

  • Blood collection supplies for methemoglobin and cyanide level analysis

Procedure:

  • Animal Preparation: Anesthetize the beagle dog and place it in a supine position. Insert intravenous catheters for drug administration and blood sampling. Attach physiological monitoring equipment to record baseline vital signs.

  • Cyanide Administration: Administer a lethal dose of sodium cyanide (e.g., 2.5 mg/kg) or potassium cyanide intravenously.[6][7] Monitor the animal closely for signs of cyanide toxicity, including bradycardia, hypotension, and respiratory arrest.[6]

  • Amyl Nitrite Administration (Post-Cyanide):

    • Inhalation Route: At the onset of severe toxic signs (e.g., 2-3 minutes post-cyanide administration), break an ampoule of amyl nitrite (0.3 ml) in a gauze pad and hold it close to the animal's snout for intermittent inhalation (e.g., 15-30 seconds of exposure every minute).[4][7] If the animal is intubated, the ampoule can be placed in the ventilator circuit.

    • Intravenous Route: A solution of amyl nitrite can be prepared and administered intravenously. The exact dosage and infusion rate should be determined based on preliminary studies.

  • Monitoring and Data Collection: Continuously monitor cardiovascular and respiratory parameters throughout the experiment. Collect blood samples at predetermined intervals to measure methemoglobin and cyanide levels.

  • Supportive Care: Provide supportive care as needed, such as artificial respiration if respiratory arrest occurs.[6]

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include the time to recovery of normal physiological function and neurological status.

Protocol 2: Controlled Inhalation of Amyl Nitrite

For a more controlled and reproducible administration of inhaled amyl nitrite, a specialized inhalation exposure system is recommended.

Materials:

  • Inhalation exposure chamber (nose-only or whole-body)

  • Vaporizer or nebulizer for amyl nitrite

  • Flow meters and gas analyzers to control and monitor the concentration of amyl nitrite in the chamber

  • Exhaust system with appropriate filters

Procedure:

  • System Calibration: Calibrate the inhalation system to deliver a precise and stable concentration of amyl nitrite vapor.

  • Animal Acclimation: Acclimate the animals to the restraining tubes (for nose-only exposure) or the chamber to minimize stress.

  • Exposure: Place the animal in the chamber and initiate the flow of amyl nitrite vapor at the target concentration and for the predetermined duration.

  • Monitoring: Monitor the animal's vital signs and the chamber's environmental parameters throughout the exposure period.

Experimental Workflow Start Start Animal_Preparation Animal Preparation (Anesthesia, Catheterization, Monitoring) Start->Animal_Preparation Baseline_Measurement Record Baseline Physiological Data Animal_Preparation->Baseline_Measurement Cyanide_Administration Administer Cyanide (e.g., 2.5 mg/kg IV) Baseline_Measurement->Cyanide_Administration Onset_of_Toxicity Observe Onset of Severe Toxicity Cyanide_Administration->Onset_of_Toxicity Amyl_Nitrite_Treatment Administer Amyl Nitrite (Inhalation or IV) Onset_of_Toxicity->Amyl_Nitrite_Treatment Continuous_Monitoring Continuously Monitor Vital Signs & Collect Samples Amyl_Nitrite_Treatment->Continuous_Monitoring Outcome_Assessment Assess Outcome (Survival, Recovery) Continuous_Monitoring->Outcome_Assessment Survived Survived Outcome_Assessment->Survived Yes Not_Survived Not Survived Outcome_Assessment->Not_Survived No

General experimental workflow for amyl nitrite antidote studies.

Safety Precautions

  • Cyanide is extremely toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Amyl nitrite is a flammable liquid and should be kept away from open flames.

  • Researchers should be trained in emergency procedures for cyanide exposure.

  • All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Disclaimer: These protocols are intended for informational purposes for research professionals and are based on published literature. They should be adapted and validated for specific experimental conditions. The administration of these substances can be dangerous and should only be performed by trained personnel in a controlled laboratory setting.

References

Application Note: Purity Assessment of Synthesized Amyl Nitrate by Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of chemical compounds. Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of substances with high accuracy and precision.[1][2] This application note provides a detailed protocol for the purity assessment of synthesized amyl nitrate (B79036) (n-pentyl nitrate) using ¹H qNMR spectroscopy with an internal standard. The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3][4]

Principle of the Method

The purity of amyl nitrate is determined by comparing the integral of a characteristic amyl nitrate proton signal with the integral of a known signal from a certified internal standard of known purity and weight. By accurately weighing both the amyl nitrate sample and the internal standard, the purity of the amyl nitrate can be calculated using the formula provided in the protocol section. This method offers a significant advantage as it does not require a certified reference material of amyl nitrate itself.[5][6]

Experimental Protocols

1. Materials and Equipment

  • Amyl Nitrate: Synthesized sample to be analyzed.

  • Internal Standard: Benzyl (B1604629) benzoate (B1203000) (or other suitable standard with non-overlapping signals). Must be of high, certified purity.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄) with a lock substance.

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Volumetric Glassware and Pipettes.

2. Sample Preparation

Proper sample preparation is critical for accurate qNMR results.

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of the internal standard (e.g., benzyl benzoate) directly into a clean, dry vial. Record the exact weight.

  • Weighing the Amyl Nitrate: Accurately weigh approximately 10-20 mg of the synthesized amyl nitrate into the same vial. Record the exact weight.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Cap the vial and gently swirl until both the internal standard and the amyl nitrate are completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-precision NMR tube. Ensure the filling height is adequate for the spectrometer being used.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting the acquisition.

3. NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be set.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

  • Flip Angle: A 90° pulse should be calibrated and used to maximize the signal in a single scan.

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay between pulses should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both for the analyte and the internal standard). A D1 of 30-60 seconds is generally recommended for accurate quantification if T₁ values are not known.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[7] This will depend on the sample concentration.

  • Acquisition Time (AQ): A sufficiently long acquisition time should be used to ensure high digital resolution.

  • Temperature: Maintain a constant and regulated temperature throughout the experiment.

4. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of approximately 0.3 Hz to improve the S/N without significantly distorting the signal shape.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration: Integrate the selected, well-resolved signals for both amyl nitrate and the internal standard. The integration regions should be set to cover the entire signal, including any satellite peaks.

Data Presentation

¹H NMR Spectrum of Amyl Nitrate

The ¹H NMR spectrum of amyl nitrate is expected to show four distinct signals corresponding to the different proton environments in the n-pentyl chain. Based on the data for the closely related pentyl nitrite, the following assignments can be predicted:

  • H-1' (O-CH₂): Triplet, ~4.4-4.7 ppm

  • H-2' (O-CH₂-CH₂): Multiplet, ~1.7-1.8 ppm

  • H-3' & H-4' (-(CH₂)₂-): Multiplet, ~1.3-1.5 ppm

  • H-5' (CH₃): Triplet, ~0.9 ppm

Selection of Signals for Quantification

For quantification, it is crucial to select signals that are well-resolved and free from overlap with any impurity signals or the internal standard signals. The triplet corresponding to the H-1' protons of amyl nitrate is often a good candidate due to its downfield shift. For the internal standard, benzyl benzoate, the singlet corresponding to the benzylic protons is typically well-resolved.

Purity Calculation

The purity of the amyl nitrate sample is calculated using the following equation:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected amyl nitrate signal.

  • I_IS: Integral of the selected internal standard signal.

  • N_analyte: Number of protons corresponding to the selected amyl nitrate signal.

  • N_IS: Number of protons corresponding to the selected internal standard signal.

  • MW_analyte: Molecular weight of amyl nitrate (133.15 g/mol ).

  • MW_IS: Molecular weight of the internal standard (e.g., Benzyl Benzoate: 212.24 g/mol ).

  • m_analyte: Mass of the amyl nitrate sample.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Quantitative Data Summary

The following table presents a hypothetical but representative set of results for the purity assessment of three different batches of synthesized amyl nitrate.

Sample IDMass of Amyl Nitrate (mg)Mass of Benzyl Benzoate (mg)Integral of Amyl Nitrate (H-1')Integral of Benzyl Benzoate (CH₂)Calculated Purity (% w/w)
AN-Batch-00115.258.101.001.2598.5
AN-Batch-00216.108.050.951.1595.2
AN-Batch-00314.988.121.021.2899.1

Assuming a certified purity of 99.9% for the benzyl benzoate internal standard.

Visualizations

Logical Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh Amyl Nitrate weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set up qNMR parameters (D1, NS, etc.) load_sample->setup_params acquire Acquire ¹H NMR spectrum setup_params->acquire process_fid Fourier Transform & Phasing acquire->process_fid baseline Baseline Correction process_fid->baseline integrate Integrate signals baseline->integrate calculate Calculate purity using the qNMR formula integrate->calculate report Report final purity value calculate->report

Caption: Workflow for amyl nitrate purity assessment by qNMR.

Relationship between Experimental Parameters and Data Quality

Parameters_Quality cluster_params Experimental Parameters cluster_quality Data Quality Metrics D1 Relaxation Delay (D1) Accuracy Accuracy D1->Accuracy Ensures full relaxation NS Number of Scans (NS) Precision Precision NS->Precision Improves SNR Signal-to-Noise Ratio NS->SNR Improves PW Pulse Width (90°) PW->Accuracy Maximizes signal Solvent Solvent Choice Resolution Signal Resolution Solvent->Resolution Affects signal dispersion

Caption: Key parameters influencing qNMR data quality.

References

Application Notes and Protocols: Amyl Nitrate in the Study of Nitric Oxide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response. Dysregulation of NO signaling is implicated in numerous pathologies, making it a key target for therapeutic intervention. Amyl nitrite (B80452), a volatile alkyl nitrite, has long been recognized for its potent vasodilatory effects and serves as a valuable pharmacological tool for investigating NO signaling pathways.[1] Upon administration, amyl nitrite decomposes, releasing NO, which subsequently activates downstream signaling cascades.[2]

These application notes provide a comprehensive overview of the utility of amyl nitrate (B79036) in studying NO signaling, with a focus on its role as an NO donor to investigate vasodilation, cyclic guanosine (B1672433) monophosphate (cGMP) production, and protein S-nitrosylation. Detailed experimental protocols are provided to facilitate the practical application of amyl nitrate in a research setting.

Mechanism of Action: The NO/sGC/cGMP Pathway

The primary mechanism by which amyl nitrate exerts its biological effects is through the canonical nitric oxide signaling pathway.

  • NO Release: Amyl nitrite is metabolized, leading to the release of nitric oxide (NO).[2]

  • sGC Activation: NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylate cyclase (sGC).[3]

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

  • Downstream Effects: Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).[4]

Visualization of the Canonical NO/sGC/cGMP Signaling Pathway

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Amyl Nitrate Amyl Nitrate NO NO Amyl Nitrate->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of targets Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Clean and Cut into Rings A1->A2 B1 Mount in Organ Bath A2->B1 B2 Equilibrate (60-90 min) B1->B2 B3 Pre-contract with Phenylephrine B2->B3 B4 Cumulative Addition of Amyl Nitrate B3->B4 C1 Record Relaxation B4->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Calculate EC50 C2->C3 Biotin_Switch_Workflow cluster_treatment Cell Treatment & Lysis cluster_biotinylation Biotinylation cluster_detection Detection A1 Treat Cells with Amyl Nitrate A2 Lyse Cells A1->A2 B1 Block Free Thiols (MMTS) A2->B1 B2 Reduce S-Nitrosothiols (Ascorbate) B1->B2 B3 Label with Biotin-HPDP B2->B3 C1a B3->C1a C1 Western Blot (Anti-Biotin) C2 Affinity Purification (Streptavidin) C1a->C1 C1a->C2

References

Application of Amyl Nitrite in Pharmacological Studies of Angina Pectoris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl nitrite (B80452), a volatile liquid of the nitrite ester class, has a long-standing history in the pharmacological management of angina pectoris, dating back to its first use by Sir Thomas Lauder Brunton in 1867. Although largely superseded by more stable nitrates like nitroglycerin for therapeutic use, amyl nitrite remains a valuable tool in pharmacological research. Its rapid onset and short duration of action make it an excellent agent for studying the pathophysiology of angina pectoris and for the initial evaluation of anti-anginal drug candidates. This document provides detailed application notes and experimental protocols for the use of amyl nitrite in preclinical and clinical research settings.

Amyl nitrite exerts its therapeutic effect primarily through the release of nitric oxide (NO) in vascular smooth muscle.[1] This leads to the activation of soluble guanylyl cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, ultimately causing smooth muscle relaxation and vasodilation.[1] This vasodilation reduces both preload (venous return to the heart) and afterload (resistance against which the heart pumps), thereby decreasing myocardial oxygen demand and alleviating the ischemic pain of angina.

Data Presentation: Quantitative Effects of Amyl Nitrite

The following tables summarize the key quantitative effects of amyl nitrite on various hemodynamic and physiological parameters relevant to angina pectoris.

Table 1: Hemodynamic Effects of Inhaled Amyl Nitrite in Humans

ParameterControl (Baseline)Post-Amyl Nitrite InhalationOnset of ActionDuration of ActionSource
Heart Rate (beats/min)-IncreasedWithin 30 seconds3-5 minutes[2]
Systolic Blood Pressure-DecreasedRapidShort-lived[3]
Diastolic Blood Pressure-DecreasedRapidShort-lived[3]
Mean Arterial Pressure-DecreasedRapidShort-lived[3]
Cardiac Output-IncreasedRapidShort-lived[3]
Total Peripheral Resistance-DecreasedRapidShort-lived[3]
Left Ventricular End-Diastolic Pressure-DecreasedWithin 30 secondsAt least 5 minutes[2]

Table 2: Effects of Amyl Nitrite on Coronary Circulation

ParameterObservationSource
Coronary Blood FlowIncreased[3]
Coronary Vascular ResistanceDecreased[3]

Signaling Pathway

The vasodilatory effect of amyl nitrite is mediated by the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway.

AmylNitrite_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Amyl_Nitrite Amyl Nitrite Amyl_Nitrite_mem Amyl Nitrite Amyl_Nitrite->Amyl_Nitrite_mem NO Nitric Oxide (NO) Amyl_Nitrite_mem->NO Metabolism sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylyl Cyclase (active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) (active) PKG->MLCP Activates Ca_decrease [Ca²⁺]ᵢ Decreases PKG->Ca_decrease Promotes MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain MLC_P->MLC Contraction Contraction MLC_P->Contraction Relaxation Relaxation (Vasodilation) MLC->Relaxation Ca_decrease->Contraction Inhibits

Caption: Signaling pathway of amyl nitrite-induced vasodilation.

Experimental Protocols

In Vivo Model of Angina Pectoris in Rats

This protocol describes the induction of angina pectoris in rats using vasopressin, a method that mimics the coronary artery spasms seen in some forms of angina.

Workflow:

InVivo_Workflow A Anesthetize Rat (e.g., sodium pentobarbital) B Surgical Preparation (cannulate jugular vein) A->B C ECG Monitoring (Lead II) B->C D Administer Amyl Nitrite (inhalation) C->D E Induce Angina (Vasopressin IV) D->E F Record ECG Changes (ST-segment depression) E->F G Data Analysis F->G InVitro_Workflow A Isolate Arterial Segments (e.g., rat thoracic aorta) B Mount in Wire Myograph A->B C Equilibrate in Krebs-Henseleit Solution B->C D Pre-constrict with Vasoconstrictor (e.g., phenylephrine) C->D E Cumulative Addition of Amyl Nitrite D->E F Measure Isometric Tension (Relaxation) E->F G Construct Dose-Response Curve F->G

References

Application Note: Analysis of Volatile Amyl Nitrite Samples Using Headspace Gas Chromatography (HS-GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl nitrite (B80452) is a volatile chemical compound known for its therapeutic applications as a vasodilator and as an antidote for cyanide poisoning.[1] Its high volatility and potential for abuse necessitate robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples. Headspace gas chromatography (HS-GC) offers a sensitive and specific method for the analysis of volatile compounds like amyl nitrite, minimizing sample preparation and reducing matrix interference. This application note provides a detailed protocol for the analysis of amyl nitrite using HS-GC, along with information on its physiological mechanisms of action.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[2] When coupled with headspace sampling, it becomes an ideal method for the analysis of volatile analytes in complex matrices.[3] In headspace analysis, the gaseous phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial is injected into the GC system.[4][5] This technique is particularly advantageous as it avoids the injection of non-volatile matrix components, which can contaminate the GC system and interfere with the analysis.[4]

Amyl nitrite and other alkyl nitrites are highly volatile substances. Several studies have demonstrated the use of HS-GC for the analysis of alkyl nitrites or their degradation products in various samples.[2][6][7] This application note outlines a comprehensive HS-GC method that can be adapted for the quantitative analysis of amyl nitrite.

Physiological Signaling Pathways

Amyl nitrite exerts its physiological effects through two primary pathways: vasodilation and, at higher doses, the induction of methemoglobinemia.

Vasodilation Signaling Pathway

Amyl nitrite is a potent vasodilator, a property that underlies its use in treating angina pectoris.[8] Upon inhalation, amyl nitrite releases nitric oxide (NO).[8] NO activates the enzyme guanylyl cyclase in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent increase in intracellular cGMP concentration leads to the relaxation of smooth muscle and vasodilation.[8]

Vasodilation_Pathway Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO releases Guanylyl_Cyclase Guanylyl Cyclase (activated) NO->Guanylyl_Cyclase activates GTP GTP cGMP cGMP GTP->cGMP converts to Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation leads to

Amyl Nitrite Vasodilation Pathway
Methemoglobinemia Induction Pathway

A significant toxicological effect of amyl nitrite is the induction of methemoglobinemia.[3] This occurs when the nitrite ion oxidizes the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia if present in high concentrations.[3][9]

Methemoglobinemia_Pathway Amyl_Nitrite Amyl Nitrite Nitrite_Ion Nitrite Ion Amyl_Nitrite->Nitrite_Ion releases Hemoglobin Hemoglobin (Fe2+) Nitrite_Ion->Hemoglobin oxidizes Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin converts to Oxygen_Transport_Impairment Impaired Oxygen Transport Methemoglobin->Oxygen_Transport_Impairment leads to

Amyl Nitrite Methemoglobinemia Pathway

Experimental Protocols

The following protocols provide a starting point for the analysis of amyl nitrite in liquid samples. Optimization may be required based on the specific sample matrix and instrumentation.

I. Sample Preparation
  • Standard Preparation: Prepare a stock solution of amyl nitrite in a suitable solvent such as methanol (B129727) or ethanol.

  • Working Standards: Create a series of working standards by diluting the stock solution to the desired concentration range.

  • Sample Handling: For liquid samples, accurately transfer a known volume (e.g., 1 mL) into a headspace vial (e.g., 10 mL or 20 mL). For solid samples, a known weight should be used.

  • Internal Standard: If required for improved quantitative accuracy, add a known amount of an appropriate internal standard to all standards and samples.

  • Vial Sealing: Immediately seal the vials with appropriate caps (B75204) and septa to prevent the loss of volatile amyl nitrite.

II. Headspace Gas Chromatography (HS-GC) Method

The following workflow outlines the key steps in the HS-GC analysis of amyl nitrite.

HSGC_Workflow Sample_Prep Sample Preparation (in sealed vial) Incubation Vial Incubation (e.g., 70°C for 10 min) Sample_Prep->Incubation Headspace_Sampling Headspace Sampling (Pressurization & Injection) Incubation->Headspace_Sampling GC_Separation GC Separation (Capillary Column) Headspace_Sampling->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

HS-GC Experimental Workflow

Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is recommended.

HS-GC Parameters:

ParameterRecommended Value
Headspace Autosampler
Vial Incubation Temperature70°C[10]
Vial Incubation Time10 minutes[10]
Vial ShakingHigh
Sample Loop Volume1 mL[11]
Loop Temperature160°C[11]
Transfer Line Temperature170°C[11]
Vial Pressurization30 psi[11]
Injection Time0.5 minutes[11]
Gas Chromatograph
GC ColumnA non-polar or medium-polarity capillary column is suitable.
Carrier GasHelium[10]
Inlet Temperature200 - 250°C
Oven Temperature ProgramInitial: 40°C, hold for 4 min; Ramp: 25°C/min to 250°C, hold for 3 min[10]
Detector
Detector TypeFID or MS
FID Temperature250 - 300°C
MS Source Temperature230°C
MS Quadrupole Temperature150°C

Data Presentation

Quantitative analysis of amyl nitrite can be performed by creating a calibration curve from the peak areas of the working standards. The concentration of amyl nitrite in unknown samples is then determined by interpolating their peak areas on the calibration curve. The following table provides examples of Lower Limits of Quantification (LLOQs) achieved for related compounds (alcohols, which are degradation products of alkyl nitrites) in serum, which can serve as a reference for the expected sensitivity of the method.

AnalyteLLOQ in Serum (mg/L)
1-Pentanol0.02
1-Butanol0.05
Isobutanol0.05
1-Propanol0.04
Isopropanol0.05
2-Butanol0.03
2-Methyl-1-butanol0.05
3-Methyl-1-butanol0.05
Acetone0.24
Methanol0.22
2-Butanone0.05

Data adapted from Vogt et al., "Detecting 'poppers' - Analysis of alkyl nitrites and their corresponding alcohols by HS-GC/FID".[6]

Conclusion

Headspace gas chromatography is a highly effective technique for the analysis of volatile amyl nitrite samples. The method provides excellent sensitivity and selectivity while minimizing sample preparation and potential matrix effects. The protocols and parameters outlined in this application note serve as a robust starting point for researchers, scientists, and drug development professionals for the accurate and reliable quantification of amyl nitrite. The provided diagrams of the physiological signaling pathways offer a deeper understanding of the compound's mechanisms of action.

References

Troubleshooting & Optimization

troubleshooting variability in amyl nitrate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amyl Nitrite (B80452) Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of amyl nitrite, focusing on addressing common causes of yield variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in amyl nitrite synthesis?

A1: Low yields in amyl nitrite synthesis can often be attributed to several factors:

  • Improper Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically between 0°C and 2°C) is crucial to prevent the decomposition of nitrous acid and the final product.[1][2][3]

  • Incorrect Reagent Stoichiometry: The molar ratios of the alcohol, sodium nitrite, and acid are critical. An excess or deficit of any reactant can lead to incomplete reactions or the formation of side products.[2][4]

  • Slow or Inefficient Addition of Reagents: The dropwise addition of acid to the alcohol and nitrite mixture must be slow and controlled to maintain the low temperature and prevent localized overheating.[1][5][6][7]

  • Decomposition of the Product: Amyl nitrite is unstable and can decompose in the presence of base or upon exposure to heat and light.[1][3][8][9] It should be used within a few days to a few weeks of its preparation for best results.[1][3]

  • Oxidation of Sodium Nitrite: Over time, sodium nitrite can oxidize to sodium nitrate (B79036), which will not react to form the desired product, thus reducing the yield.[10]

Q2: How does the purity of reagents affect the synthesis?

A2: The purity of reagents is critical for achieving a high yield. The use of high-purity sodium nitrite and isoamyl alcohol is recommended. Impurities in the sodium nitrite, such as sodium nitrate, will reduce the amount of nitrous acid generated in situ.[10] Impurities in the alcohol can lead to the formation of unwanted side products.

Q3: What are common side reactions, and how can they be minimized?

A3: The primary side reaction is the decomposition of nitrous acid, which is unstable. This can be minimized by generating it in situ at low temperatures.[11] Another potential issue is the oxidation of the alcohol by nitrogen oxides, which can be mitigated by maintaining strict temperature control.[1] The use of a solid acid catalyst, such as a benzenesulfonic acid resin, has been shown to reduce the generation of acidic wastewater and potentially offer better control over the reaction compared to mineral acids like HCl or H₂SO₄.[4]

Q4: Can the order of reagent addition impact the yield?

A4: Yes, the order of addition is important. A common and effective procedure involves the slow, dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and the alcohol.[5][6][7][8][9] This method allows for the controlled in situ generation of nitrous acid, which then reacts with the alcohol.

Q5: How critical is the workup and purification process to the final yield?

A5: The workup and purification process is very important for both the purity and the final isolated yield. After the reaction, the amyl nitrite layer, which is of low density, forms an upper layer that can be decanted.[5][6][8][9] This crude product should be washed, typically with a dilute sodium bicarbonate solution, to neutralize any remaining acid, which can cause decomposition.[1] It is then washed with brine and dried over an anhydrous drying agent like magnesium sulfate.[1] Given the thermal instability of alkyl nitrites, purification by distillation should be done carefully, and for many purposes, the washed and dried crude product may be sufficient.[1][2]

Quantitative Data on Amyl Nitrite Synthesis

The following table summarizes various reported conditions and yields for the synthesis of amyl nitrite and its isomers.

AlcoholAcidNitrite SaltKey Reaction ConditionsReported Yield
n-Amyl AlcoholSulfuric AcidSodium NitriteTemperature maintained at ±1°C during acid addition.[1][3]Not explicitly stated for the primary method, but a crude yield of 107g from 110g of alcohol is mentioned.[1]
Amyl AlcoholHydrochloric AcidSodium NitriteCooled to 0°C with efficient stirring.[1][10]53g of final product from 44g of alcohol.[1][10]
Isoamyl AlcoholSolid Benzenesulfonic Acid ResinSodium NitriteTemperature controlled between -5°C and 10°C.[4]Up to 78% with traditional methods; the patent aims for higher yields.[4]
1-PentanolSulfuric AcidSodium NitriteTemperature maintained at or slightly below 0°C.[12]76% (22.52g from 0.25 mol of pentan-1-ol).[12]
Isoamyl AlcoholHydrochloric AcidSodium NitriteSimultaneous addition of reagents at 2±2°C.[13]96.4% (226g of dry isoamyl nitrite).[13]
3-Methyl Butyl AlcoholAcidic Cationic Exchange ResinSodium NitriteRoom temperature, no stirring.[14]32.5% (adjusted for purity).[14]

Experimental Protocols

Protocol 1: Synthesis of n-Amyl Nitrite using Sulfuric Acid

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

  • n-Amyl alcohol (135 ml, 110 g)

  • Sodium nitrite (95 g)

  • Concentrated sulfuric acid (34 ml, 62.5 g)

  • Water

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Ice and salt for cooling bath

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 95 g of sodium nitrite in 375 ml of water.

  • Cool the flask in an ice-salt bath until the temperature of the solution is 0°C.

  • Prepare a mixture of 25 ml of water, 34 ml of concentrated sulfuric acid, and 135 ml of n-amyl alcohol, and cool this mixture to 0°C.

  • Slowly add the cooled acid-alcohol mixture to the sodium nitrite solution via the dropping funnel over 45-60 minutes. The rate of addition should be controlled to maintain the reaction temperature at ±1°C.

  • After the addition is complete, let the mixture stand for 1.5 hours.

  • Separate the upper yellow layer of n-amyl nitrite.

  • Wash the organic layer with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 ml of water.

  • Dry the product over anhydrous magnesium sulfate.

Protocol 2: Synthesis of Isoamyl Nitrite using Hydrochloric Acid

This protocol provides an alternative method using hydrochloric acid.[13]

Materials:

  • Isoamyl alcohol (176.2 g, 2 mol)

  • Sodium nitrite (40% aqueous solution, 370 g)

  • Hydrochloric acid (35%, 219.3 g)

  • Water containing 5% sodium chloride

  • Molecular sieves or potassium hydroxide (B78521) for drying

Procedure:

  • Set up a 1-liter reactor with stirring, a condenser, and three dropping funnels.

  • Load the reactor with a stock solution of 77 g of water containing 5% sodium chloride.

  • Load the three dropping funnels with isoamyl alcohol, the sodium nitrite solution, and the hydrochloric acid, respectively.

  • To the stock solution, add 10% of the isoamyl alcohol and 10% of the sodium nitrite solution.

  • Cool the reactor to 2±2°C.

  • Simultaneously and slowly add the three reagents from the dropping funnels over approximately 1 hour, maintaining the temperature.

  • After the reaction is complete, separate the top organic phase.

  • Wash the organic phase twice with 60 g of water each time.

  • Dry the resulting organic phase (isoamyl nitrite) by passing it over a molecular sieve.

Visualizations

TroubleshootingWorkflow Start Low Amyl Nitrite Yield Temp Improper Temperature Control? Start->Temp Stoich Incorrect Stoichiometry? Temp->Stoich No Sol_Temp Maintain 0-2°C with ice-salt bath. Monitor temperature continuously. Temp->Sol_Temp Yes Addition Reagent Addition Too Fast? Stoich->Addition No Sol_Stoich Verify molar ratios of alcohol, nitrite, and acid. Use high-purity reagents. Stoich->Sol_Stoich Yes Workup Workup/Purification Issues? Addition->Workup No Sol_Addition Add acid dropwise with vigorous stirring. Ensure slow, controlled addition. Addition->Sol_Addition Yes Decomp Product Decomposition? Workup->Decomp No Sol_Workup Wash with NaHCO3 to neutralize acid. Dry thoroughly before storage. Workup->Sol_Workup Yes Sol_Decomp Store in a cool, dark place. Use product soon after synthesis. Decomp->Sol_Decomp Yes

Caption: Troubleshooting workflow for low amyl nitrite yield.

ReactionPathway cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_products Products AmOH Amyl Alcohol (C5H11OH) AmONO Amyl Nitrite (C5H11ONO) AmOH->AmONO NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO NaHSO4 Sodium Bisulfate (NaHSO4) NaNO2->NaHSO4 H2SO4 Sulfuric Acid (H2SO4) H2SO4->HONO H2SO4->NaHSO4 HONO->AmONO H2O Water (H2O) HONO->H2O

Caption: General reaction pathway for amyl nitrite synthesis.

References

improving the stability of amyl nitrate in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of amyl nitrite (B80452) in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause amyl nitrite to degrade in solution?

A1: Amyl nitrite is inherently unstable and can degrade when exposed to several factors, including:

  • Air and Oxygen: Oxidation can occur, leading to the formation of nitrogen oxides.[1][2]

  • Light: Photodegradation can break down the molecule.[1][3][4]

  • Water/Moisture: Hydrolysis can occur, leading to the formation of isoamyl alcohol and nitrite salts.[1][5][6]

  • Heat: Elevated temperatures accelerate the rate of decomposition.[7]

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze degradation.[5][8]

Q2: How should I properly store my amyl nitrite solutions to maximize stability?

A2: To ensure the longest possible shelf-life and stability of your amyl nitrite solutions, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at temperatures between 2°C and 8°C.[4][7]

  • Container: Use tightly sealed, hermetic containers of small capacity (e.g., not exceeding 10 ml) to minimize headspace and potential for air exposure.[9][10]

  • Light Protection: Always store in light-resistant containers or in a dark location to prevent photodegradation.[2][3]

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert gas like nitrogen.[10]

Q3: What are the common degradation products of amyl nitrite, and how can they affect my experiments?

A3: The primary degradation products of amyl nitrite include isoamyl alcohol, water, nitrogen oxides, and polymerization products of aldehydes.[6] The presence of these impurities can significantly impact experimental outcomes by altering the effective concentration of amyl nitrite, introducing confounding variables, and potentially interfering with analytical measurements.

Q4: Can I use a stabilizer in my amyl nitrite solution? If so, what are the recommended options?

A4: Yes, the use of stabilizers can significantly increase the shelf-life of amyl nitrite solutions.[11] Commercially available preparations often include a stabilizer.[3] Some effective stabilizers include:

  • Diphenylamine[3][8][11]

  • Pyridine[8][11]

  • Potassium Carbonate (solid)[11]

  • Trisodium Phosphate (solid)[11]

  • Magnesium Oxide (solid)[11] These stabilizers appear to work by acting as "sinks" for nitrogen dioxide and/or nitric acid, which are produced during decomposition.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of amyl nitrite solution. Degradation of the amyl nitrite stock solution over time.Prepare fresh solutions for each experiment or a series of related experiments. Always store the stock solution under recommended conditions (refrigerated, protected from light). Consider adding a stabilizer like diphenylamine (B1679370) to the stock solution.
Observed biological effect is less than expected. The actual concentration of amyl nitrite is lower than the calculated concentration due to degradation.Quantify the concentration of your amyl nitrite solution before each experiment using a reliable analytical method such as quantitative NMR (qNMR) or a titrimetric assay.[12][13]
Precipitate forms in the solution over time. This could be due to the formation of insoluble degradation or polymerization products.[6][8]Discard the solution. Prepare a fresh solution and ensure proper storage conditions. If using a stabilizer, ensure it is fully dissolved and compatible with your solvent.
Solution changes color (e.g., turns yellowish). This is often an indication of degradation and the formation of nitrogen oxides.[1]While a slight yellowish color is characteristic of amyl nitrite, a significant color change over time suggests degradation. It is best to discard the solution and prepare a fresh batch.
Difficulty in achieving a stable baseline in analytical instrumentation (e.g., HPLC, GC). The high volatility of amyl nitrite can lead to inconsistent sample introduction. Degradation products may also co-elute with the analyte of interest.Ensure a consistent and controlled temperature for your samples and instrument. Use an appropriate internal standard for quantification. A headspace gas chromatography (HS-GC/FID) method may be suitable for analyzing volatile components.[14]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Amyl Nitrite

Parameter Condition Reference
Temperature2°C to 8°C[4][7]
Light ExposureProtect from light[2][3]
ContainerTightly sealed, hermetic[9][10]
AtmosphereInert gas (e.g., Nitrogen) for long-term storage[10]

Table 2: Common Stabilizers for Amyl Nitrite Solutions

Stabilizer Type Reference
DiphenylamineDissolved[3][8][11]
PyridineDissolved[8][11]
Potassium CarbonateSolid[11]
Trisodium PhosphateSolid[11]
Magnesium OxideSolid[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Amyl Nitrite Solution

Objective: To prepare a solution of amyl nitrite with enhanced stability for experimental use.

Materials:

  • Amyl nitrite (high purity)

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Diphenylamine

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of diphenylamine to achieve a final concentration of approximately 1-2% (w/v).[8]

  • Dissolve the diphenylamine completely in the desired volume of anhydrous ethanol in a volumetric flask with gentle stirring.

  • In a separate, cooled volumetric flask, accurately measure the required volume of amyl nitrite.

  • Slowly add the amyl nitrite to the ethanol-diphenylamine solution while stirring.

  • Bring the solution to the final volume with anhydrous ethanol.

  • Immediately transfer the solution to a tightly sealed, light-resistant container.

  • Store the solution in a refrigerator at 2-8°C.

Protocol 2: Quantification of Amyl Nitrite by Quantitative NMR (qNMR)

Objective: To accurately determine the concentration of amyl nitrite in a solution.

Materials:

  • Amyl nitrite solution (to be analyzed)

  • Internal standard (e.g., benzyl (B1604629) benzoate)[12][13]

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • NMR tubes

  • Analytical balance

  • NMR spectrometer

Procedure:

  • Accurately weigh a specific amount of the internal standard (benzyl benzoate) into a vial.

  • Accurately weigh a specific amount of the amyl nitrite solution into the same vial.

  • Dissolve the mixture in a known volume of deuterated chloroform.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum, ensuring a sufficient relaxation delay (typically 5 times the longest T1 value) to allow for full relaxation of the spins of interest between scans.[12]

  • Integrate the well-separated signals of both the amyl nitrite (e.g., protons at δ = 4.8 ppm) and the internal standard (e.g., benzyl benzoate (B1203000) protons at δ = 5.3 ppm).[12]

  • Calculate the concentration of amyl nitrite based on the known concentration of the internal standard and the integral ratios, taking into account the number of protons for each signal and the molecular weights.

Visualizations

Amyl_Nitrite_Signaling_Pathway Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO Metabolism sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Reduced Intracellular Ca2+ Levels PKG->Ca_Reduction Promotes Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Leads to

Caption: Signaling pathway of amyl nitrite leading to smooth muscle relaxation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Use cluster_troubleshooting Troubleshooting Prep Prepare fresh Amyl Nitrite solution (with stabilizer) Store Store at 2-8°C, protected from light Prep->Store Quantify Quantify concentration (e.g., qNMR) Store->Quantify Experiment Perform Experiment Quantify->Experiment Data_Analysis Analyze Data Experiment->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Purity Check for degradation products (e.g., GC) Check_Purity->Prep If degraded Inconsistent_Results->Check_Purity Yes exit Conclude Inconsistent_Results->exit No

Caption: Workflow for preparing and using amyl nitrite solutions in experiments.

References

Technical Support Center: Managing Amyl Nitrate-Induced Hypotension in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hypotensive effects of amyl nitrate (B79036) in laboratory animals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving amyl nitrate administration.

Issue 1: Progressive and Moderate Drop in Mean Arterial Pressure (MAP)

  • Question: After administering amyl nitrate to a rat, I'm observing a steady but moderate decrease in MAP. What are the immediate steps to stabilize the animal?

  • Answer: A progressive drop in blood pressure is an expected effect of amyl nitrate. However, if the hypotension is more pronounced than anticipated, follow these steps:

    • Reduce or Discontinue Amyl Nitrate Administration: If using a continuous infusion, immediately reduce the rate. If a bolus was administered, be prepared to intervene if the pressure drops further.

    • Ensure Adequate Oxygenation and Ventilation: Confirm that the animal's airway is clear and that it is receiving adequate oxygen. If the animal is under anesthesia, ensure the anesthetic depth is not excessive, as many anesthetics also cause hypotension.

    • Administer a Crystalloid Fluid Bolus: Administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to expand intravascular volume. For a 250g rat, a typical bolus would be 2.5 mL (10 mL/kg) administered intravenously (IV) or intraperitoneally (IP) over 5-10 minutes.[[“]]

    • Monitor Body Temperature: Hypothermia can exacerbate hypotension. Ensure the animal is on a warming pad and its core body temperature is maintained within the normal physiological range.

Issue 2: Sudden and Severe Drop in Mean Arterial Pressure (MAP)

  • Question: Immediately after amyl nitrate administration, the animal's MAP has dropped precipitously to a critical level. What is the emergency protocol?

  • Answer: A rapid and severe drop in blood pressure requires immediate and decisive action:

    • Immediately Cease Amyl Nitrate Administration.

    • Administer 100% Oxygen: If the animal is ventilated, switch to 100% oxygen.

    • Initiate Rapid Fluid Resuscitation: Administer a rapid IV bolus of a warmed isotonic crystalloid. For severe hypotension, a larger volume may be necessary.

    • Administer a Vasopressor: If fluid resuscitation is insufficient, administer a vasopressor.

      • Phenylephrine (B352888): An alpha-1 adrenergic agonist that increases systemic vascular resistance. For rats, an intravenous infusion can be started at a rate of 1-10 µg/kg/min and titrated to effect.[2][3]

      • Epinephrine (B1671497): A potent vasoconstrictor and inotrope. In critical situations, an IV bolus of 0.01 mg/kg can be administered in rats.[4] For continuous infusion in dogs, a rate of 0.1–1 µg/kg/min can be used as a reference.[5]

    • Continuous Monitoring: Closely monitor MAP, heart rate, and respiration throughout the intervention.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind amyl nitrate-induced hypotension?

A1: Amyl nitrate is a nitric oxide (NO) donor.[6] Once administered, it releases NO, which is a potent vasodilator.[6] NO activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels cause smooth muscle relaxation, leading to vasodilation, a decrease in systemic vascular resistance, and consequently, a drop in blood pressure.[6]

Q2: How quickly does amyl nitrate take effect and how long do the effects last?

A2: Amyl nitrate has a very rapid onset of action, typically within seconds of inhalation, and its effects are short-lived, usually lasting only a few minutes.[6]

Q3: What are the expected hemodynamic changes in different laboratory animals after amyl nitrate administration?

A3: Generally, amyl nitrate administration leads to a decrease in systolic, diastolic, and mean arterial pressures, and an increase in heart rate (reflex tachycardia) and cardiac output.[7][8] However, the magnitude of these effects can vary between species.

Q4: Are there any antagonists that can specifically reverse the effects of amyl nitrate?

A4: There is no specific antagonist for amyl nitrate. Management of overdose primarily involves supportive care to counteract the vasodilation. This includes fluid administration and the use of vasopressors like phenylephrine or epinephrine to increase vascular tone.

Q5: What is the risk of methemoglobinemia with amyl nitrate administration in laboratory animals?

A5: Amyl nitrate can oxidize hemoglobin to methemoglobin, which is incapable of carrying oxygen. While this is a known side effect, the risk depends on the dose and duration of administration. It is a more significant concern in cases of overdose.[6]

Data Presentation

Table 1: Hemodynamic Effects of Amyl Nitrate in Different Laboratory Animal Species

ParameterDogPig
Mean Arterial Pressure (MAP) Intravenous injection of 0.03 mmol/kg and 0.15 mmol/kg resulted in a decrease of 15 mmHg and 40 mmHg, respectively.[9]Inhaled amyl nitrate decreased mean pulmonary artery pressure from 42 ± 3 mmHg to 22 ± 3 mmHg within five minutes.[9][10][11]
Heart Rate Inhalation of amyl nitrate can initially cause a reflex increase in vagus tone leading to slowing of the sinus rate, followed by acceleration.A concomitant increase in heart rate is observed with the drop in blood pressure.[9]
Cardiac Output Increased cardiac output is a typical response.[8]A concomitant increase in cardiac output is observed.[9]

Table 2: Dose-Response to Vasopressors for Reversing Hypotension

VasopressorAnimal ModelDosageExpected Effect
Phenylephrine RatIV Infusion: 1-10 µg/kg/min[2][3]Dose-dependent increase in mean arterial pressure.
Epinephrine RatIV Bolus: 0.01 mg/kg[4]Rapid increase in blood pressure.
Epinephrine DogIV Infusion: 0.1-1 µg/kg/min[5]Sustained increase in blood pressure and heart rate.

Experimental Protocols

Protocol 1: Continuous Blood Pressure Monitoring in Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats.

Materials:

  • Anesthetic (e.g., urethane, pentobarbital)

  • Surgical instruments for cannulation

  • Polyethylene cannula (PE-50) filled with heparinized saline

  • Pressure transducer

  • Data acquisition system

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

  • Surgical Preparation: Place the rat in a supine position on a warming pad to maintain body temperature. Make a midline incision in the neck to expose the carotid artery.

  • Cannulation: Carefully dissect the common carotid artery. Ligate the distal end of the artery and place a temporary ligature on the proximal end. Make a small incision in the artery and insert the heparin-filled cannula. Secure the cannula in place with sutures.

  • Connection to Transducer: Connect the cannula to a pressure transducer linked to a data acquisition system to continuously record arterial blood pressure.

  • Amyl Nitrate Administration: Administer amyl nitrate via the desired route (e.g., inhalation, intravenous).

  • Monitoring: Continuously monitor and record the mean arterial pressure, systolic and diastolic pressures, and heart rate.

Mandatory Visualizations

AmylNitrateSignalingPathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell AmylNitrate Amyl Nitrate NO Nitric Oxide (NO) AmylNitrate->NO releases sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive diffuses into cell sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Signaling pathway of amyl nitrate-induced vasodilation.

ExperimentalWorkflow Start Start Experiment AnimalPrep Animal Preparation (Anesthesia, Cannulation) Start->AnimalPrep Baseline Record Baseline Blood Pressure AnimalPrep->Baseline Administer Administer Amyl Nitrate Baseline->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor CheckHypotension Hypotension within Expected Range? Monitor->CheckHypotension Continue Continue Experiment CheckHypotension->Continue Yes Troubleshoot Initiate Troubleshooting Protocol CheckHypotension->Troubleshoot No End End Experiment Continue->End Troubleshoot->Monitor

Caption: General experimental workflow for studying amyl nitrate effects.

TroubleshootingWorkflow Hypotension Unexpected Hypotension Detected StopAmyl Stop Amyl Nitrate Administration Hypotension->StopAmyl CheckVitals Check Vitals (HR, Respiration, Temp) StopAmyl->CheckVitals FluidBolus Administer Warmed Isotonic Fluid Bolus CheckVitals->FluidBolus Reassess Reassess Blood Pressure FluidBolus->Reassess Stable Blood Pressure Stabilized? Reassess->Stable ContinueMonitoring Continue Monitoring Stable->ContinueMonitoring Yes Vasopressor Administer Vasopressor (e.g., Phenylephrine) Stable->Vasopressor No Vasopressor->Reassess

Caption: Decision tree for troubleshooting amyl nitrate-induced hypotension.

References

Technical Support Center: Overcoming Challenges of Amyl Nitrite Delivery in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amyl nitrite (B80452) in in vitro experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the delivery of this volatile and sparingly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges of using amyl nitrite in in vitro studies?

A1: The primary challenges stem from its physicochemical properties. Amyl nitrite is a volatile, light-sensitive, and poorly water-soluble liquid.[1][2] These characteristics can lead to difficulties in preparing accurate and stable concentrations in aqueous cell culture media, resulting in poor experimental reproducibility. It is also known to decompose in the presence of air, light, and water.[3]

Q2: What is the mechanism of action of amyl nitrite?

A2: Amyl nitrite is a nitric oxide (NO) donor.[4] It releases NO, which is a signaling molecule that activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in various physiological effects, most notably vasodilation through the relaxation of smooth muscle cells.[5]

Q3: Can I dissolve amyl nitrite directly in my cell culture medium?

A3: Direct dissolution in aqueous-based cell culture media is not recommended due to the low water solubility of amyl nitrite. This can lead to the formation of a precipitate or an uneven distribution of the compound in the medium, resulting in inaccurate dosing of the cells.

Q4: What is the recommended solvent for preparing amyl nitrite stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving poorly water-soluble compounds for in vitro assays.[6][7][8] Amyl nitrite is miscible with organic solvents like ethanol (B145695) and is expected to be soluble in DMSO.[9][10] A high-concentration stock solution in anhydrous DMSO can be prepared and then diluted to the final working concentration in the cell culture medium.

Q5: Are there concerns with using DMSO in my experiments?

A5: Yes, DMSO can have direct effects on cells. At concentrations as low as 0.1% to 0.5%, it can inhibit cell proliferation.[6][7] Higher concentrations (≥2%) can be cytotoxic. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[7]

Q6: How should I store amyl nitrite and its stock solutions?

A6: Pure amyl nitrite should be stored in a cool, dark place in a tightly sealed container to prevent degradation from light and exposure to air and moisture.[3][11] Amyl nitrite stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with amyl nitrite.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Precipitate forms when diluting DMSO stock solution into cell culture medium. 1. The final concentration of amyl nitrite exceeds its solubility limit in the aqueous medium. 2. The change in solvent polarity from DMSO to the aqueous medium is too abrupt.1. Reduce the final concentration: Lower the target concentration of amyl nitrite in your experiment. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the rest of the culture medium. 3. Increase final DMSO concentration (with caution): A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.2%) may help, but always include a corresponding vehicle control.
Inconsistent or no biological effect observed. 1. Degradation of amyl nitrite: The compound may have degraded due to improper storage or handling (exposure to light, air, or moisture). 2. Evaporation of amyl nitrite: Due to its high volatility, the compound may have evaporated from the stock solution or the culture medium, leading to a lower actual concentration. 3. Inaccurate initial concentration: The initial stock solution may not have been prepared accurately.1. Use fresh amyl nitrite and stock solutions: Prepare fresh stock solutions from a new vial of amyl nitrite if possible. 2. Minimize exposure to air: Work quickly when preparing solutions. Keep vials and tubes tightly capped. For headspace delivery, use a sealed system. 3. Verify stock solution concentration: If possible, use analytical techniques like NMR to verify the concentration of your stock solution.[12]
Cell death or signs of cytotoxicity observed. 1. High concentration of amyl nitrite: The concentration of amyl nitrite used may be toxic to the cells. 2. High concentration of DMSO: The final concentration of DMSO in the culture medium may be too high.[6][8][13]1. Perform a dose-response curve: Determine the optimal, non-toxic working concentration of amyl nitrite for your specific cell line and assay. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤0.1%).[7] Always include a vehicle control.
Difficulty in achieving a stable concentration in the culture medium. 1. Volatility of amyl nitrite: The compound is continuously evaporating from the open culture vessel.1. Use a sealed culture system: For short-term experiments, consider using sealed plates or flasks. 2. Headspace delivery: Introduce a known concentration of amyl nitrite vapor into the headspace of a sealed culture vessel. This method is suitable for volatile compounds.[14][15] 3. Controlled-release systems: For longer-term studies, consider encapsulating amyl nitrite in nanoparticles to provide a more stable and sustained release.

Quantitative Data Summary

While precise quantitative data for amyl nitrite in specific cell culture media is limited in the literature, the following tables provide a summary of its physicochemical properties and general guidelines for its use.

Table 1: Physicochemical Properties of Amyl Nitrite

PropertyValueSource(s)
Molecular FormulaC₅H₁₁NO₂[1]
Molar Mass117.15 g/mol [1]
AppearanceClear, yellowish liquid[9]
Boiling Point~97-99 °C[1][11]
Water SolubilitySparingly soluble[9]
Solubility in Organic SolventsMiscible with ethanol and diethyl ether[9]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

ParameterRecommended RangeNotesSource(s)
Stock Solution in DMSO 10-100 mMPrepare fresh and store in aliquots at -20°C or -80°C.General Practice
Final DMSO Concentration in Media ≤ 0.1% (v/v)Higher concentrations can be cytotoxic. Always include a vehicle control.[6][7]
Effective Concentration of NO Donors (in vitro) Submicromolar to micromolar (µM) rangeThe effective concentration is highly dependent on the cell type, assay, and the specific NO donor used. A dose-response study is essential.[4][16][17]

Experimental Protocols

Protocol 1: Preparation of Amyl Nitrite Working Solution

This protocol describes the preparation of a working solution of amyl nitrite in cell culture medium using a DMSO stock solution.

Materials:

  • Amyl nitrite (pure liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 100 mM stock solution in DMSO:

    • In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO.

    • Carefully add the calculated volume of pure amyl nitrite to the DMSO. For example, to prepare 1 mL of a 100 mM stock solution, add 11.7 µL of amyl nitrite (assuming a density of ~1 g/mL for calculation simplicity, it is recommended to weigh it for accuracy) to 988.3 µL of DMSO.

    • Cap the tube tightly and vortex gently until the amyl nitrite is completely dissolved.

  • Store the stock solution:

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare the working solution (Example for a final concentration of 10 µM):

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

    • Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of medium with a final DMSO concentration of 0.1%, you would first make an intermediate dilution.

    • Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Vortex gently.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of amyl nitrite. In the example above, this would be 10 µL of DMSO in 10 mL of medium (0.1% DMSO).

  • Application to Cells:

    • Use the freshly prepared working solution and vehicle control to treat your cells immediately.

Protocol 2: Headspace Delivery of Amyl Nitrite (Conceptual Workflow)

This method is suitable for studying the effects of volatile amyl nitrite without direct addition to the medium.

Materials:

  • Sealed cell culture flask or plate with a gas-tight septum

  • A small, sterile, open container (e.g., a small glass vial or a cap)

  • Amyl nitrite

Procedure:

  • Cell Seeding: Seed your cells in the sealable culture vessel and allow them to adhere and grow under standard conditions.

  • Preparation for Exposure:

    • Place a small, sterile, open container inside the sealed culture vessel, ensuring it does not touch the cell culture medium.

    • Add a precise volume of pure amyl nitrite to the small container. The amount will determine the concentration of the vapor in the headspace and will need to be optimized for your specific experimental setup and vessel volume.

  • Exposure:

    • Immediately seal the culture vessel to create a closed system.

    • Incubate the cells for the desired exposure time. The volatile amyl nitrite will evaporate and equilibrate in the headspace, allowing it to dissolve into the cell culture medium and interact with the cells.

  • Termination of Exposure:

    • At the end of the incubation period, open the vessel in a fume hood to vent the amyl nitrite vapor.

    • Proceed with your downstream assays.

Visualizations

Amyl Nitrite Signaling Pathway

Amyl_Nitrite_Signaling Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation leads to

Caption: Amyl nitrite releases nitric oxide (NO), activating the sGC-cGMP-PKG signaling cascade.

Experimental Workflow: Preparing Amyl Nitrite Working Solution

Experimental_Workflow start Start prepare_stock Prepare 100 mM Stock in Anhydrous DMSO start->prepare_stock store_stock Aliquot and Store Stock at -20°C / -80°C prepare_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock intermediate_dilution Create Intermediate Dilution in Pre-warmed Medium thaw_stock->intermediate_dilution vehicle_control Prepare Vehicle Control (Medium + DMSO) thaw_stock->vehicle_control final_dilution Prepare Final Working Solution in Pre-warmed Medium intermediate_dilution->final_dilution treat_cells Treat Cells Immediately final_dilution->treat_cells vehicle_control->treat_cells end End treat_cells->end

Caption: Workflow for preparing amyl nitrite working solutions from a DMSO stock.

References

Validation & Comparative

A Comparative Guide to the Vasodilatory Effects of Amyl Nitrite and Nitroglycerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of amyl nitrite (B80452) and nitroglycerin, two critical compounds in cardiovascular research and therapy. By examining their mechanisms of action, hemodynamic effects, and key performance indicators from experimental studies, this document aims to be a valuable resource for professionals in drug discovery and development.

Executive Summary

Amyl nitrite and nitroglycerin are both potent vasodilators that exert their effects through the nitric oxide (NO) signaling pathway. While their fundamental mechanism is similar, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. Amyl nitrite is characterized by a very rapid onset and short duration of action, making it suitable for acute, short-term applications. In contrast, nitroglycerin has a slower onset but a more sustained effect, rendering it more appropriate for the management of conditions requiring prolonged vasodilation. Notably, nitroglycerin is reported to be more potent in relaxing isolated blood vessels, though direct comparative potency data (e.g., EC50 values from a single study) is limited. A key differentiator is the development of tolerance, which is a significant clinical limitation for nitroglycerin but is minimal with amyl nitrite.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of amyl nitrite and nitroglycerin based on available experimental data.

Table 1: In Vitro Vasodilatory Potency

ParameterAmyl NitriteNitroglycerinSource
Potency (EC50/IC50) Data not available in comparative studies. Qualitatively less potent than nitroglycerin in isolated blood vessels.[1]-logM EC50: 7.5 ± 0.1 (in rat aorta)
Mechanism Release of nitric oxide (NO), activation of guanylyl cyclase, leading to increased cGMP.[2]Release of nitric oxide (NO), activation of guanylyl cyclase, leading to increased cGMP.[2]

Table 2: Hemodynamic Effects in Humans (Summary of Findings)

ParameterAmyl Nitrite (Inhalation)Nitroglycerin (Sublingual/Intravenous)Source
Onset of Action Rapid (peak effect within 1 minute)[[“]]Slower (peak effect at 4 minutes)[[“]]
Duration of Action Short-livedMore sustained[[“]]
Heart Rate Significant increase (reflex tachycardia)[[“]][4]Minimal to slight increase[[“]]
Cardiac Output Increased[[“]][4]No significant change or may decrease[[“]][4]
Blood Pressure Abrupt decrease in systolic, diastolic, and mean arterial pressures[[“]][4]Reduction in systolic and mean arterial pressures; little effect on diastolic pressure[4]
Peripheral Vascular Resistance Decreased[4]No significant change[4]
Tolerance Minimal[[“]]Significant with continuous use[[“]]

Signaling Pathway and Experimental Workflow

The vasodilatory effects of both amyl nitrite and nitroglycerin are mediated by the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation.

cluster_0 Vascular Smooth Muscle Cell cluster_1 Extracellular Space sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_influx Decreased Intracellular Ca2+ PKG->Ca_influx Relaxation Vasodilation (Smooth Muscle Relaxation) Ca_influx->Relaxation Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO Metabolism Nitroglycerin Nitroglycerin Nitroglycerin->NO Metabolism NO->sGC Stimulation

Caption: Signaling pathway for amyl nitrite and nitroglycerin-induced vasodilation.

A common in vitro method to assess vasodilation is the isolated aortic ring assay. The workflow for such an experiment is outlined below.

A Aortic Tissue Isolation B Preparation of Aortic Rings A->B C Mounting in Organ Bath B->C D Equilibration C->D E Pre-contraction with Agonist (e.g., Phenylephrine) D->E F Cumulative Addition of Vasodilator (Amyl Nitrite or Nitroglycerin) E->F G Measurement of Isometric Tension (Relaxation) F->G H Data Analysis (Concentration-Response Curve) G->H

Caption: Experimental workflow for an isolated aortic ring vasodilation assay.

Experimental Protocols

In Vitro Vasodilation Assessment: Isolated Aortic Ring Assay

This protocol is a standard method for evaluating the direct effects of vasoactive compounds on blood vessels.

a. Tissue Preparation:

  • A laboratory animal (commonly a rat or rabbit) is euthanized according to institutionally approved ethical guidelines.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • Adhering connective and adipose tissue is removed, and the aorta is cut into rings of 3-5 mm in length.

  • For studies investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface.

b. Experimental Setup:

  • Aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes.

c. Measurement of Vasodilation:

  • The viability of the aortic rings is confirmed by inducing a contraction with a high-potassium solution (e.g., KCl).

  • The rings are then washed and allowed to return to baseline tension.

  • A submaximal, stable contraction is induced using a vasoconstrictor such as phenylephrine.

  • Once a stable plateau of contraction is achieved, the test compound (amyl nitrite or nitroglycerin) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The resulting relaxation is recorded as a decrease in isometric tension.

d. Data Analysis:

  • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • A concentration-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the vasodilator.

In Vivo Hemodynamic Assessment in Humans: Forearm Blood Flow Measurement

This protocol allows for the investigation of the effects of vasoactive drugs on the peripheral circulation in a clinical research setting.

a. Subject Preparation:

  • Subjects are studied in a supine position in a temperature-controlled room.

  • A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Another cannula may be placed in a retrograde fashion in an antecubital vein for blood sampling.

b. Measurement of Forearm Blood Flow:

  • Forearm blood flow is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge.

  • The strain gauge is placed around the thickest part of the forearm.

  • A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement.

  • A venous occlusion cuff on the upper arm is inflated to a pressure that obstructs venous outflow but not arterial inflow (typically 40-50 mmHg).

  • The rate of increase in forearm volume, which is proportional to arterial inflow, is measured by the strain gauge.

c. Drug Infusion and Data Collection:

  • After baseline blood flow measurements are established, a continuous intra-arterial infusion of the study drug (amyl nitrite or nitroglycerin) is started at a low dose.

  • The dose is incrementally increased at set intervals.

  • Forearm blood flow, heart rate, and blood pressure are monitored continuously throughout the infusion period.

d. Data Analysis:

  • Changes in forearm blood flow are calculated as the percentage change from baseline.

  • Forearm vascular resistance can be calculated by dividing the mean arterial pressure by the forearm blood flow.

  • Dose-response curves for the effects of the drugs on forearm blood flow and vascular resistance are constructed.

Conclusion

Amyl nitrite and nitroglycerin, while both acting as nitric oxide donors, present distinct profiles that dictate their experimental and clinical utility. Amyl nitrite's rapid and transient action is advantageous for diagnostic purposes and in situations requiring immediate, short-lived vasodilation. Nitroglycerin's sustained effect and higher potency in some vascular beds make it a cornerstone in the management of chronic ischemic conditions. However, the development of tolerance with nitroglycerin remains a significant challenge. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their comparative pharmacology, as detailed in this guide. Future research focusing on a direct, side-by-side comparison of their potency in various vascular beds would be invaluable to the scientific community.

References

A Comparative Analysis of the Biological Activity of Amyl Nitrite Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of amyl nitrite (B80452) isomers. Amyl nitrite, with the chemical formula C₅H₁₁NO₂, exists as several isomers, each featuring a five-carbon alkyl group attached to a nitrite functional group.[1] While the alkyl group is generally considered unreactive, the biological effects are primarily attributed to the nitrite moiety.[1] The most well-known biological action of amyl nitrite isomers is vasodilation, which forms the basis of their medicinal use.[1]

This document summarizes the available experimental data to facilitate a comparative understanding of these isomers. It is important to note that much of the scientific literature uses the term "amyl nitrite" generically, often referring to isoamyl nitrite or a mixture of isomers.[2] Direct comparative studies detailing the quantitative differences in the biological activities of all amyl nitrite isomers are limited.

Mechanism of Action: Vasodilation

The primary mechanism of action for all amyl nitrite isomers is the relaxation of vascular smooth muscle, leading to vasodilation.[1] This process is initiated by the release of nitric oxide (NO).[3] NO then activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP concentration leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[3]

Below is a diagram illustrating this signaling pathway.

Vasodilation_Pathway Amyl_Nitrite Amyl Nitrite Isomer NO Nitric Oxide (NO) Amyl_Nitrite->NO Release Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase PKG Protein Kinase G cGMP->PKG Activates Myosin_LC Myosin Light Chain PKG->Myosin_LC Dephosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Smooth Muscle Relaxation Myosin_LC->Relaxation

Caption: Signaling pathway of amyl nitrite-induced vasodilation.

Comparative Biological Activity Data

Direct quantitative comparisons of the vasodilatory potency (e.g., EC₅₀ values) of different amyl nitrite isomers are scarce in the available literature. However, some studies provide insights into their relative effects in other biological assays, such as mutagenicity.

IsomerChemical StructureVasodilatory ActivityMutagenicity (Mouse Lymphoma Assay)[4]Mutagenicity (Salmonella Assay)[4]
n-Amyl nitrite CH₃(CH₂)₄ONOPotent vasodilator (qualitative)NegativePositive
Isoamyl nitrite (CH₃)₂CHCH₂CH₂ONOPotent vasodilator (qualitative)PositivePositive
sec-Amyl nitrite CH₃CH₂CH(CH₃)CH₂ONOPotent vasodilator (qualitative)Data not availableData not available
tert-Amyl nitrite (CH₃)₂C(ONO)CH₂CH₃Potent vasodilator (qualitative)Data not availableData not available

Note: The vasodilatory activity is described qualitatively as "potent" for all isomers based on the general understanding of alkyl nitrites. Specific quantitative data for direct comparison is lacking in the reviewed literature.

Experimental Protocols

The comparative mutagenicity data presented in the table is based on standard toxicological assays.

1. Mouse Lymphoma TK+/- Mutagenicity Assay:

  • Objective: To assess the potential of a substance to induce mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.

  • Methodology:

    • L5178Y mouse lymphoma cells, heterozygous at the TK locus (TK+/-), are exposed to various concentrations of the test substance (e.g., n-amyl nitrite, isoamyl nitrite) with and without an exogenous metabolic activation system (S9 mix).

    • Following the exposure period, the cells are cultured to allow for the expression of any induced mutations.

    • The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT).

    • Only cells that have mutated to TK-/- can survive in the presence of TFT.

    • The number of mutant colonies is counted and compared to the number of viable cells (plated in non-selective medium) to determine the mutation frequency.

    • A substance is considered mutagenic if it induces a concentration-dependent increase in the mutation frequency.[4]

2. Salmonella typhimurium (Ames) Mutagenicity Assay:

  • Objective: To evaluate the ability of a chemical to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.

  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have undergone a mutation allowing them to synthesize histidine and grow) is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in control cultures.[4]

Structure-Activity Relationship

The biological activity of alkyl nitrites is primarily dictated by the nitrite functional group (-ONO). The alkyl group, in this case, the amyl group and its various isomeric forms, is generally considered to have a lesser impact on the fundamental mechanism of action, which is the release of nitric oxide.[1] However, the structure of the alkyl chain can influence the physicochemical properties of the molecule, such as its volatility, lipophilicity, and metabolic stability. These properties, in turn, can affect the pharmacokinetics and pharmacodynamics of the drug, including its absorption, distribution, duration of action, and potency.

For instance, the volatility of alkyl nitrites, which is influenced by the branching of the alkyl chain, can affect the efficiency of inhalation and the subsequent rate of absorption. One source suggests a volatility order of isopropyl nitrite > isobutyl nitrite > amyl nitrite, which may correlate with the potency of their effects upon inhalation.[5]

Below is a workflow diagram illustrating the factors influencing the biological activity of amyl nitrite isomers.

SAR_Workflow cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics & Pharmacodynamics Isomer Amyl Nitrite Isomer (n-, iso-, sec-, tert-) Alkyl_Group Alkyl Group Structure Isomer->Alkyl_Group Nitrite_Group Nitrite Group (-ONO) Isomer->Nitrite_Group Volatility Volatility Alkyl_Group->Volatility Lipophilicity Lipophilicity Alkyl_Group->Lipophilicity Metabolic_Stability Metabolic Stability Alkyl_Group->Metabolic_Stability Potency Potency Nitrite_Group->Potency Primary Determinant Absorption Absorption Volatility->Absorption Distribution Distribution Lipophilicity->Distribution Duration Duration of Action Metabolic_Stability->Duration Absorption->Potency Distribution->Potency Biological_Activity Overall Biological Activity (e.g., Vasodilation) Potency->Biological_Activity Duration->Biological_Activity

Caption: Factors influencing the biological activity of amyl nitrite isomers.

Conclusion

All isomers of amyl nitrite are recognized as potent vasodilators that function through a common nitric oxide-mediated signaling pathway. While qualitative descriptions of their effects are available, there is a notable lack of direct, quantitative comparative studies on their vasodilatory potency and other pharmacological parameters. The available data on mutagenicity suggests potential differences in the biological activities of n-amyl and isoamyl nitrite. Future research focusing on a systematic comparison of the pharmacokinetics and pharmacodynamics of each amyl nitrite isomer is necessary to fully elucidate the structure-activity relationships and to provide a more comprehensive understanding for drug development and toxicological assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Amyl Nitrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amyl nitrate (B79036) is critical in various fields, from pharmaceutical development and quality control to forensic toxicology. Ensuring the reliability of analytical data necessitates a thorough understanding and cross-validation of the available analytical methods. This guide provides an objective comparison of the performance of common analytical techniques for amyl nitrate quantification, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a balance between sensitivity, specificity, speed, and cost. The following table summarizes the typical performance characteristics for the quantification of amyl nitrate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.999Inherently linear
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%[1]
Limit of Detection (LOD) 0.03 µg/mL (for nitrate)[2]0.03 pg/mL (for nitrate)[3]~10 µM[4]
Limit of Quantification (LOQ) 0.098 µg/mL (for nitrate)[2]0.06 ppm (for nitrosamines)[5]Dependent on desired accuracy[4]
Specificity HighVery HighHigh
Sample Throughput ModerateModerateLow to Moderate
Cost ModerateHighHigh

Mandatory Visualization: Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for amyl nitrate quantification.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Data Analysis and Validation Sample Bulk Amyl Nitrate Sample Prep_Standards Prepare Calibration Standards and QC Samples Sample->Prep_Standards MethodA Method A (e.g., HPLC-UV) Prep_Standards->MethodA MethodB Method B (e.g., GC-MS) Prep_Standards->MethodB MethodC Method C (e.g., qNMR) Prep_Standards->MethodC Compare Compare Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) MethodA->Compare MethodB->Compare MethodC->Compare Stats Statistical Analysis (e.g., Bland-Altman, t-test) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are foundational protocols for each of the primary analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of amyl nitrate in various samples.

a. Sample Preparation:

  • Accurately weigh and dissolve the amyl nitrate sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.

  • Prepare a series of calibration standards by serial dilution of a stock solution of amyl nitrate reference standard.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a specified wavelength (e.g., 220 nm).[2]

  • Column Temperature: 25°C.

c. Analysis:

  • Inject the calibration standards to establish a calibration curve.

  • Inject the QC samples to verify the accuracy and precision of the method.

  • Inject the test samples for quantification.

d. Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ) according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for identifying and quantifying amyl nitrate, especially in complex matrices.

a. Sample Preparation:

  • Prepare a stock solution of amyl nitrate in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350 or selected ion monitoring (SIM) for characteristic amyl nitrate fragments.

c. Analysis:

  • Inject standards and samples to determine the concentration of amyl nitrate.

  • Use an internal standard for improved quantitative accuracy.

d. Validation: Assess the method's performance for key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of amyl nitrate without the need for a specific reference standard of the analyte itself.

a. Sample Preparation:

  • Accurately weigh the amyl nitrate sample and a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.[4]

c. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of amyl nitrate and a signal from the internal standard.

  • Calculate the concentration of amyl nitrate using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • analyte = Amyl nitrate

    • IS = Internal Standard

d. Validation: The qNMR method should be validated for precision, accuracy, and linearity.[7]

UV-Vis Spectrophotometry (Indirect Method)

This method can be used for the indirect quantification of amyl nitrate after hydrolysis to nitrite (B80452), followed by a colorimetric reaction.

a. Sample Preparation and Hydrolysis:

  • Hydrolyze the amyl nitrate sample to nitrite by treating it with a suitable reducing agent under controlled conditions.

  • Prepare a series of nitrite standards.

b. Colorimetric Reaction (Griess Test):

c. Spectrophotometric Measurement:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of the azo dye (typically around 540 nm).[8]

  • Analysis: Measure the absorbance of the standard solutions to construct a calibration curve. Measure the absorbance of the sample solution and determine its nitrite concentration, which can then be related back to the original amyl nitrate concentration.

d. Validation: Validate the method for linearity, accuracy, precision, and sensitivity, paying close attention to the efficiency and reproducibility of the hydrolysis step.[9][10]

References

A Comparative Analysis of Amyl Nitrite and Sodium Nitroprusside as Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent vasodilators: amyl nitrite (B80452), an organic nitrite, and sodium nitroprusside, an inorganic nitroso compound. Both agents are known for their ability to induce vascular smooth muscle relaxation through the nitric oxide (NO) signaling pathway, yet they exhibit distinct pharmacological profiles. This document aims to objectively compare their performance, supported by experimental data, to inform research and drug development in cardiovascular pharmacology.

Mechanism of Action and Signaling Pathway

Both amyl nitrite and sodium nitroprusside exert their vasodilatory effects by donating nitric oxide (NO), which in turn activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that orchestrates a cascade of events culminating in vasodilation.[1][2] The elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets. This ultimately results in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and widening of the blood vessels.

Despite sharing a common final pathway, the release of NO from these two compounds differs. Amyl nitrite, an organic nitrite, is thought to release NO through enzymatic and non-enzymatic processes within the vascular tissue.[[“]] In contrast, sodium nitroprusside spontaneously releases NO in the bloodstream, a process that does not require enzymatic bioactivation.[2][4]

cluster_amyl_nitrite Amyl Nitrite Pathway cluster_sodium_nitroprusside Sodium Nitroprusside Pathway Amyl Nitrite Amyl Nitrite NO_AN Nitric Oxide (NO) Amyl Nitrite->NO_AN Metabolism sGC Soluble Guanylate Cyclase (sGC) NO_AN->sGC Sodium Nitroprusside Sodium Nitroprusside NO_SNP Nitric Oxide (NO) Sodium Nitroprusside->NO_SNP Spontaneous Release NO_SNP->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease Relaxation Vasodilation Ca2_decrease->Relaxation A Isolate Arterial Rings B Mount in Organ Bath A->B C Equilibration B->C D Induce Contraction (e.g., Phenylephrine, U46619) C->D E Cumulative Addition of Vasodilator (Amyl Nitrite or Sodium Nitroprusside) D->E F Record Relaxation Response E->F G Data Analysis (Construct Dose-Response Curves, Calculate EC50 & Emax) F->G

References

Validating Amyl Nitrite as a Pharmacological Tool in Specific Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amyl nitrite's performance with alternative pharmacological tools in two key disease models: ischemic heart disease and cyanide poisoning. The information presented is supported by experimental data to aid researchers in the validation and application of this pharmacological agent.

Ischemic Heart Disease

Amyl nitrite (B80452), a rapidly acting vasodilator, has been historically employed in the context of ischemic heart disease, primarily for the relief of angina pectoris. Its therapeutic effect stems from its ability to release nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle.[1] This leads to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand. However, its use in clinical and research settings for this indication has been largely superseded by organic nitrates like nitroglycerin, which offer a more sustained duration of action.[1][2]

Comparative Hemodynamic Effects: Amyl Nitrite vs. Nitroglycerin

The primary distinction between amyl nitrite and nitroglycerin in the context of ischemic heart disease lies in their pharmacokinetic and pharmacodynamic profiles. Amyl nitrite inhalation leads to a rapid and profound but short-lived vasodilation, while sublingual nitroglycerin has a slower onset but a longer duration of action.[1][[“]]

ParameterAmyl NitriteNitroglycerinAnimal Model/Study PopulationReference
Onset of Action Rapid (within 1 minute)Slower (peak at 4 minutes)Healthy Volunteers[4]
Duration of Action Short-livedMore sustainedHealthy Volunteers[4]
Heart Rate Significant increase (reflex tachycardia)No significant effectHealthy Volunteers[4]
Cardiac Output IncreasedNo significant changeHealthy Volunteers[4]
Systemic Arterial Pressure Abrupt reductionSlower reductionHealthy Volunteers[[“]]
Peripheral Vascular Resistance DecreasedLittle effect on total peripheral resistancePatients with essential hypertension[1]
Experimental Protocols

Induction of Myocardial Ischemia in Animal Models (General Protocol):

A common method for inducing myocardial ischemia in animal models, such as dogs or pigs, involves the temporary or permanent ligation of a coronary artery, typically the left anterior descending (LAD) artery.

  • Animal Preparation: The animal is anesthetized, intubated, and mechanically ventilated. Catheters are placed for monitoring hemodynamic parameters (e.g., blood pressure, heart rate) and for drug administration.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A ligature is passed around the LAD coronary artery.

  • Induction of Ischemia: The ligature is tightened to occlude the artery, leading to myocardial ischemia. Ischemia is confirmed by electrocardiogram (ECG) changes (e.g., ST-segment elevation) and regional myocardial dysfunction.

  • Pharmacological Intervention: Amyl nitrite (via inhalation) or other vasodilators are administered, and their effects on hemodynamic and ischemic parameters are recorded.

Signaling Pathway

The vasodilatory effect of amyl nitrite is mediated by the nitric oxide (NO) signaling pathway.

Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP:s->cGMP:n Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Amyl Nitrite's Vasodilatory Signaling Pathway

Cyanide Poisoning

Amyl nitrite is a component of the traditional cyanide antidote kit and acts by inducing methemoglobinemia.[5] Cyanide has a high affinity for the ferric iron (Fe³⁺) in methemoglobin, forming the less toxic cyanomethemoglobin. This sequesters cyanide, preventing it from inhibiting cytochrome c oxidase in the mitochondria and thus restoring cellular respiration.[5] However, the efficacy of amyl nitrite in this context has been questioned, and its use is associated with adverse effects such as hypotension and excessive methemoglobinemia.[6][7] Newer antidotes, such as hydroxocobalamin (B81358), are now often preferred.

Comparative Efficacy of Cyanide Antidotes
Antidote/CombinationEfficacyAnimal ModelReference
Amyl Nitrite (inhalation) Improved cardiovascular and respiratory function and survival in 39 of 45 animals.Beagle Dogs[6]
Sodium Nitrite (IV) + Sodium Thiosulfate (IV) Effective in reversing lethal effects of cyanide.Dogs[6]
Hydroxocobalamin (IV) Effective in reversing cyanide-induced shock.Swine[8]
Sodium Thiosulfate (IV) Failed to reverse cyanide-induced shock.Swine[8]
Amyl Nitrite + Sodium Nitrite + Sodium Thiosulfate Results indistinguishable from hydroxocobalamin and sodium thiosulfate.Human Case Series[9]
Sodium Nitrite (IM) + Sodium Thiosulfate (IM) Rescued 73% of rabbits and 80% of pigs.Rabbits and Pigs[10]
Experimental Protocols

Induction of Cyanide Poisoning in Animal Models (General Protocol):

  • Animal Preparation: Animals (e.g., mice, rabbits, dogs, pigs) are instrumented for monitoring vital signs, including heart rate, blood pressure, and respiration.

  • Cyanide Administration: A lethal dose of a cyanide salt (e.g., sodium cyanide or potassium cyanide) is administered, typically via intravenous injection or infusion.

  • Induction of Toxicity: The onset of cyanide toxicity is characterized by signs such as apnea, severe hypotension, and bradycardia.

  • Antidote Administration: Upon the manifestation of severe toxicity, the test antidote (e.g., inhaled amyl nitrite, intravenous sodium nitrite, intravenous hydroxocobalamin) is administered.

  • Monitoring and Outcome Assessment: The animals are monitored for survival, and physiological parameters are recorded to assess the reversal of cyanide-induced toxic effects. Blood samples may be taken to measure cyanide, lactate, and methemoglobin levels.

Mechanism of Action in Cyanide Poisoning

The primary mechanism of amyl nitrite as a cyanide antidote is the induction of methemoglobinemia.

Amyl_Nitrite Amyl Nitrite Hemoglobin Hemoglobin (Fe2+) Amyl_Nitrite->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Cyanomethemoglobin Cyanomethemoglobin (Non-toxic) Cyanide Cyanide (CN-) Cyanide->Methemoglobin Binds Cytochrome_Oxidase Mitochondrial Cytochrome c Oxidase Cyanide->Cytochrome_Oxidase Inhibits Cyanomethemoglobin->Cytochrome_Oxidase Prevents Inhibition Cellular_Respiration Cellular Respiration Cytochrome_Oxidase->Cellular_Respiration Enables

Amyl Nitrite's Mechanism in Cyanide Poisoning

Conclusion

The utility of amyl nitrite as a pharmacological tool is highly context-dependent. In the realm of ischemic heart disease, its rapid but transient action has led to its replacement by more stable and longer-acting nitrates for both therapeutic and research applications. In the context of cyanide poisoning, while historically significant, the inconsistent efficacy and potential for adverse effects have paved the way for safer and more reliable antidotes like hydroxocobalamin. Researchers should carefully consider these factors and the available experimental data when selecting amyl nitrite for their disease models.

References

comparative efficacy of amyl nitrate and newer treatments for angina in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the traditional anti-anginal agent, amyl nitrite (B80452), with newer treatments including ranolazine (B828), ivabradine (B130884), and nicorandil. The following sections detail the signaling pathways, experimental protocols, and quantitative data from various preclinical models of angina pectoris, offering a comprehensive overview for researchers in cardiovascular drug development.

Mechanisms of Action: A Signaling Pathway Perspective

The anti-anginal effects of these compounds are rooted in distinct molecular mechanisms that ultimately alleviate myocardial ischemia.

Amyl nitrite, a classic vasodilator, primarily acts through the nitric oxide (NO) signaling pathway.[1] Upon administration, it releases NO, which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation, reduced preload and afterload, and consequently, decreased myocardial oxygen demand.[1]

Amyl_Nitrite_Pathway Amyl_Nitrite Amyl Nitrite NO Nitric Oxide (NO) Amyl_Nitrite->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to Reduced_Preload_Afterload Reduced Preload & Afterload Vasodilation->Reduced_Preload_Afterload Decreased_MVO2 Decreased Myocardial Oxygen Demand Reduced_Preload_Afterload->Decreased_MVO2

Caption: Amyl Nitrite Signaling Pathway.

Ranolazine offers a distinct, non-hemodynamic mechanism by selectively inhibiting the late inward sodium current (INa) in cardiomyocytes.[2][3] This reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced diastolic wall tension, thereby decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[2][3]

Ranolazine_Pathway Ranolazine Ranolazine Late_INa Late Inward Sodium Current (INa) Ranolazine->Late_INa Inhibits Intracellular_Na Intracellular Na+ Late_INa->Intracellular_Na Reduces NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Reduces Ca2+ influx via Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca Decreases Diastolic_Tension Increased Diastolic Wall Tension Intracellular_Ca->Diastolic_Tension Reduces MVO2 Increased Myocardial Oxygen Demand Diastolic_Tension->MVO2 Decreases Decreased_MVO2 Decreased Myocardial Oxygen Demand

Caption: Ranolazine Signaling Pathway.

Ivabradine specifically targets the If ("funny") current in the sinoatrial node, the primary pacemaker of the heart. By inhibiting this current, ivabradine reduces heart rate, which in turn decreases myocardial oxygen demand and increases the duration of diastole, allowing for improved coronary perfusion.

Ivabradine_Pathway Ivabradine Ivabradine If_current If 'Funny' Current (Sinoatrial Node) Ivabradine->If_current Inhibits Heart_Rate Heart Rate If_current->Heart_Rate Reduces MVO2 Myocardial Oxygen Demand Heart_Rate->MVO2 Decreases Diastolic_Time Diastolic Time Heart_Rate->Diastolic_Time Increases Coronary_Perfusion Coronary Perfusion Diastolic_Time->Coronary_Perfusion Improves

Caption: Ivabradine Signaling Pathway.

Nicorandil possesses a dual mechanism of action. It acts as a nitric oxide donor, similar to amyl nitrite, leading to venodilation and reduced preload. Additionally, it functions as an ATP-sensitive potassium (KATP) channel opener in arterial smooth muscle, causing arterial vasodilation and afterload reduction.

Nicorandil_Pathway cluster_NO Nitric Oxide Donor Pathway cluster_KATP KATP Channel Opener Pathway Nicorandil_NO Nicorandil NO_Release NO Release Nicorandil_NO->NO_Release sGC_Activation sGC Activation NO_Release->sGC_Activation cGMP_Increase cGMP Increase sGC_Activation->cGMP_Increase Venodilation Venodilation cGMP_Increase->Venodilation Reduced_Preload Reduced Preload Venodilation->Reduced_Preload Decreased_MVO2 Decreased Myocardial Oxygen Demand Reduced_Preload->Decreased_MVO2 Nicorandil_KATP Nicorandil KATP_Opening KATP Channel Opening Nicorandil_KATP->KATP_Opening Hyperpolarization Hyperpolarization KATP_Opening->Hyperpolarization Ca_Influx_Decrease Decreased Ca2+ Influx Hyperpolarization->Ca_Influx_Decrease Arterial_Vasodilation Arterial Vasodilation Ca_Influx_Decrease->Arterial_Vasodilation Reduced_Afterload Reduced Afterload Arterial_Vasodilation->Reduced_Afterload Reduced_Afterload->Decreased_MVO2

Caption: Nicorandil's Dual Signaling Pathways.

Experimental Protocols in Preclinical Angina Models

The evaluation of anti-anginal agents in preclinical settings relies on a variety of established animal models designed to mimic the pathophysiology of myocardial ischemia.

A common in vivo approach is the coronary artery ligation model , typically performed in rats, rabbits, or pigs. This procedure involves the surgical occlusion of a major coronary artery, such as the left anterior descending (LAD) artery, to induce a controlled myocardial infarction. The efficacy of a test compound is then assessed by measuring parameters like infarct size, electrocardiogram (ECG) changes (e.g., ST-segment elevation), and hemodynamic variables.

Ligation_Workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Drug_Admin Drug Administration (Pre- or Post-ligation) LAD_Ligation->Drug_Admin Monitoring Monitoring (ECG, Hemodynamics) Drug_Admin->Monitoring Reperfusion Reperfusion (Optional) Monitoring->Reperfusion Tissue_Harvest Tissue Harvesting & Analysis Reperfusion->Tissue_Harvest Infarct_Size Infarct Size Measurement Tissue_Harvest->Infarct_Size

Caption: Coronary Artery Ligation Experimental Workflow.

Another widely used model is the ischemia-reperfusion (I/R) injury model . This protocol involves temporary occlusion of a coronary artery followed by a period of reperfusion, which mimics the clinical scenario of thrombolysis or angioplasty. This model is particularly useful for evaluating a drug's ability to protect the myocardium from the additional damage that can occur upon restoration of blood flow.

For in vitro studies, the Langendorff isolated heart preparation is a classic and valuable tool. In this ex vivo model, the heart is excised and perfused with an oxygenated physiological solution through the aorta in a retrograde fashion. This allows for the direct assessment of a drug's effects on coronary flow, heart rate, and contractility in the absence of systemic influences.

Quantitative Comparison of Preclinical Efficacy

The following tables summarize key quantitative findings from preclinical studies on amyl nitrite and the newer anti-anginal agents. It is important to note that direct head-to-head comparative studies are scarce, and the data presented here are compiled from various studies with different experimental designs.

Table 1: Hemodynamic Effects in Preclinical Models
DrugAnimal ModelDose/RouteChange in Heart RateChange in Mean Arterial PressureChange in Coronary Blood FlowCitation(s)
Amyl Nitrite Human (conscious subjects)Inhalation↑ (Reflex Tachycardia)↑ (average 84% rise in bypass graft velocity)[4][5][6]
Ranolazine Dog (conscious)IVNo significant changeNo significant changeTransient increase[2]
Ivabradine Dog (anesthetized)IV↓ (Dose-dependent)No significant change
Nicorandil Pig (anesthetized)IntracoronaryNo significant changeNo significant changeNot reported directly, but reduced ST-segment elevation[7]
Table 2: Effects on Myocardial Ischemia in Preclinical Models
DrugAnimal ModelExperimental ModelKey Efficacy EndpointResultCitation(s)
Amyl Nitrite ---Data not available from comparable preclinical models-
Ranolazine RatIschemia-ReperfusionReduced ST-segment elevationSignificant reduction[2]
Ivabradine RatIschemia-ReperfusionReduced infarct sizeSignificant reduction[8]
Nicorandil PigCoronary Artery LigationReduced ST-segment elevationSignificant reduction[7]

Summary and Future Directions

Preclinical studies demonstrate that while amyl nitrite effectively increases coronary blood flow through vasodilation, its use is associated with a significant drop in blood pressure and a reflex increase in heart rate.[1][5][6] In contrast, newer anti-anginal agents offer more targeted mechanisms of action. Ranolazine reduces myocardial oxygen demand without altering hemodynamics, making it a potentially safer option in patients with hypotension or bradycardia.[2][3] Ivabradine provides a specific heart rate-lowering effect, which is beneficial in reducing myocardial oxygen consumption and improving coronary perfusion time.[8] Nicorandil's dual action on both venous and arterial vasculature provides a comprehensive approach to reducing both preload and afterload.[7]

The lack of direct comparative preclinical studies, particularly involving amyl nitrite in modern, standardized angina models, highlights a gap in the literature. Future research should focus on head-to-head comparisons of these agents in well-defined preclinical models to provide a more definitive understanding of their relative efficacy and safety profiles. Such studies will be invaluable for guiding the development of next-generation anti-anginal therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Amyl Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling amyl nitrates in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1] The following equipment should be utilized:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[2][3][4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Wear chemically resistant gloves.[2][3] Multi-layer protective gloves made of fluor or bromobutyl rubber are recommended for extended contact.[3] For incidental contact or handling leaks, nitrile gloves are suitable.[5] It is good practice to change gloves regularly, at least every 30 to 60 minutes, and immediately if they become contaminated or damaged.[6]

  • Body Protection: A lab coat or protective clothing is required.[2][4] For larger quantities or in case of a significant spill, a chemically impervious suit and chemical-resistant safety shoes should be worn.[1][2]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[2][7][8] If vapor concentrations are expected to exceed exposure limits or if ventilation is inadequate, an approved organic vapor respirator or a self-contained breathing apparatus (SCBA) must be used.[2]

Quantitative Data and Hazard Information

The following table summarizes key quantitative data and hazard classifications for this compound to inform safe handling and storage.

PropertyValue
Flash Point 10 °C / 50 °F[9]
Boiling Point 96 - 99 °C / 204.8 - 210.2 °F[9]
Storage Temperature Refrigerated: 2 - 8 °C (36 - 46 °F)[2]
UN Number 1113[3][9]
Transport Hazard Class 3 (Flammable Liquid)[3][9]
Packing Group II[3][9]
NFPA Flammability Rating 2 (Moderate)[7]
NFPA Reactivity Rating 0[7]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the procedural steps for the safe handling of this compound from preparation to completion of work.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Verify Emergency Equipment (Eyewash, Shower, Fire Extinguisher) prep2 Don Appropriate PPE prep1->prep2 prep3 Work in Ventilated Area (Fume Hood) prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 handle4 Dispense and Use Chemical handle3->handle4 clean1 Tightly Seal Containers handle4->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Store in Cool, Ventilated Area clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Ensure that emergency equipment, including an eyewash station, safety shower, and appropriate fire extinguisher (dry chemical, CO2, or foam), is accessible and operational.[2][7]

    • Put on all required personal protective equipment as detailed above.[2][3]

    • Conduct all work in a well-ventilated area, such as a certified chemical fume hood.[7][8]

  • Handling:

    • Keep amyl nitrate (B79036) containers away from heat, sparks, open flames, and other ignition sources.[3][7][9]

    • To prevent static electricity discharge, ensure that all containers and equipment are properly grounded and bonded.[2][8][9]

    • Use only non-sparking tools when opening or handling containers.[2][8][9]

    • Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.[2][7]

    • Do not eat, drink, or smoke in the area where this compound are handled.[3][7]

  • Storage and Cleanup:

    • Store this compound in tightly closed containers in a cool, well-ventilated, and fireproof area.[2][7] Outside or detached storage is preferred.[7]

    • After handling, wash hands and any exposed skin thoroughly.[7]

    • Contaminated work clothes should be removed promptly and laundered by personnel trained on the hazards of amyl nitrate.[7]

Disposal Plan

This compound and their containers must be disposed of as hazardous waste.[7] Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Collect all amyl nitrate waste, including contaminated absorbent materials, in a designated and properly labeled, sealed container.[2][7]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Cleanup:

    • In the event of a spill, evacuate all non-essential personnel from the area.[2][7]

    • Remove all sources of ignition.[7]

    • Absorb the spill using an inert material such as vermiculite, dry sand, or diatomaceous earth.[2][3][7]

    • Place the absorbed material into a sealed, DOT-approved container for hazardous waste.[2]

    • Ventilate the area and wash it thoroughly after the cleanup is complete.[7]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for guidance on proper disposal.[5][7]

    • Never dispose of this compound down the drain or in the general trash.[3][5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

  • Inhalation: Move the affected individual to fresh air immediately.[2][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[2][3] Remove all contaminated clothing while flushing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[3][9] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.

  • Fire: Use a dry chemical, CO2, water spray, or foam extinguisher.[7] Be aware that fires involving this compound can produce poisonous gases, such as nitrogen oxides, and containers may explode when heated.[7] Use a water spray to keep fire-exposed containers cool.[7] For large fires, evacuate the area and call the fire department.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.